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  • Product: 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one
  • CAS: 1339662-51-9

Core Science & Biosynthesis

Foundational

chemical and physical properties of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one

An In-depth Technical Guide to the Predicted Properties and Characterization of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one Introduction 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one is a novel small molecule that, while...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Predicted Properties and Characterization of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one

Introduction

1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one is a novel small molecule that, while not extensively documented in public literature, presents a fascinating scaffold for chemical and pharmaceutical research. Its structure combines a strained four-membered azetidine ring with a flexible phenylbutanone chain, offering a unique blend of rigidity and lipophilicity. The presence of both a primary amine and a tertiary amide introduces key functional handles for further modification and specific molecular interactions. Azetidine-containing molecules have gained significant traction in medicinal chemistry, valued for their ability to confer metabolic stability, improved solubility, and desirable pharmacokinetic profiles to drug candidates.[1]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in this compound. As experimental data is scarce, this document provides a robust predictive analysis of its physicochemical properties based on established chemical principles and data from analogous structures. Furthermore, it outlines a complete, field-proven workflow for the de novo synthesis and rigorous characterization of this molecule, ensuring scientific integrity and reproducibility. The methodologies described herein are grounded in authoritative protocols and are designed to be self-validating.

Part 1: Predicted Physicochemical and Structural Properties

The properties of a novel compound are often first estimated using computational models and by analyzing its constituent functional groups.[2][3] This in silico approach is a cornerstone of modern drug discovery, accelerating the design-build-test-learn cycle.[4] The predicted properties for 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one are summarized below.

PropertyPredicted Value / RangeRationale and Significance
Molecular Formula C₁₃H₁₈N₂ODerived from the chemical structure.
Molecular Weight 218.29 g/mol A key identifier for mass spectrometry.
Appearance Off-white to pale yellow solidTypical for small organic molecules with this functionality.
logP (Octanol/Water) 1.5 - 2.5The phenylbutanone moiety contributes to lipophilicity, while the amino and amide groups enhance hydrophilicity. This balanced value suggests potential for good membrane permeability and aqueous solubility.
pKa (Basic) 8.5 - 9.5The primary amine at the 3-position is the most basic site and will be protonated at physiological pH.
pKa (Acidic) N/AThe molecule lacks significant acidic protons.
Boiling Point > 350 °C (decomposes)High due to polar functional groups and molecular weight; likely to decompose before boiling at atmospheric pressure.[5]
Melting Point 120 - 160 °CThe combination of a rigid ring and a flexible chain, along with hydrogen bonding capability, suggests a moderate to high melting point. A sharp melting point range is a classical indicator of high purity.[6][7]
Solubility Soluble in methanol, DMSO, dilute aqueous acid. Sparingly soluble in water.The polar groups facilitate solubility in polar protic solvents. The primary amine allows for salt formation in acidic solutions, enhancing aqueous solubility.
Hydrogen Bond Donors 1 (from -NH₂)The primary amine can donate hydrogen bonds, influencing solubility and potential receptor interactions.
Hydrogen Bond Acceptors 3 (N from amine, N from amide, O from ketone)Multiple sites for hydrogen bonding contribute to its predicted solubility and interaction profile.

Part 2: Proposed Synthesis and Mechanistic Rationale

The most direct and logical synthetic route to 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one is via an amide coupling reaction. This involves forming an amide bond between the azetidine ring nitrogen of a suitable precursor and the carboxyl group of 4-phenylbutanoic acid.

Core Strategy: Amide Coupling

The direct reaction between a carboxylic acid and an amine to form an amide is often inefficient due to the formation of a stable ammonium carboxylate salt.[8] To overcome this, the carboxylic acid must be "activated." This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. Common strategies include using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or converting the acid to a more reactive species like an acyl chloride.[8][9]

Proposed Synthetic Workflow

The proposed synthesis involves two key stages: protection of the more nucleophilic primary amine on the azetidine precursor, followed by amide coupling and deprotection.

G cluster_0 Stage 1: Precursor Preparation cluster_1 Stage 2: Amide Coupling & Deprotection A 3-Aminoazetidine C N-Boc-3-aminoazetidine A->C Protection B Protecting Group (e.g., Boc₂O) B->C G 1-(3-(Boc-amino)azetidin-1-yl)-4-phenylbutan-1-one C->G Coupling D 4-Phenylbutanoic Acid F 4-Phenylbutanoyl chloride D->F Activation E Activating Agent (e.g., SOCl₂) E->F F->G I 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one (Final Product) G->I Deprotection H Deprotecting Agent (e.g., TFA) H->I

Caption: Proposed two-stage synthetic workflow.

Detailed Experimental Protocol

  • Protection of 3-Aminoazetidine:

    • Rationale: 3-Aminoazetidine contains two nitrogen nucleophiles. The primary amine is significantly more reactive than the secondary amine within the strained ring. To ensure the acylation occurs selectively at the ring nitrogen, the primary amine must be protected, commonly with a tert-butyloxycarbonyl (Boc) group.

    • Procedure: Dissolve 3-aminoazetidine dihydrochloride in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize the salt. Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) dropwise. Allow the reaction to warm to room temperature and stir overnight. Purify the resulting N-Boc-3-aminoazetidine via column chromatography.

  • Activation of 4-Phenylbutanoic Acid:

    • Rationale: Conversion to the acyl chloride creates a highly electrophilic carbonyl carbon, facilitating a rapid and high-yielding reaction with the secondary amine of the azetidine ring.[10]

    • Procedure: In a fume hood, add thionyl chloride (SOCl₂) to 4-phenylbutanoic acid and gently reflux the mixture for 1-2 hours. Remove the excess SOCl₂ under reduced pressure to yield the crude 4-phenylbutanoyl chloride, which can be used directly in the next step.

  • Amide Coupling:

    • Rationale: This is the key bond-forming step. The nucleophilic secondary amine of N-Boc-3-aminoazetidine attacks the electrophilic carbonyl of 4-phenylbutanoyl chloride.

    • Procedure: Dissolve N-Boc-3-aminoazetidine and a non-nucleophilic base (e.g., triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen). Cool the mixture to 0 °C. Add the 4-phenylbutanoyl chloride dropwise. Stir the reaction at 0 °C for 1 hour and then at room temperature overnight. Quench the reaction, perform an aqueous workup, and purify the protected intermediate product by column chromatography.

  • Deprotection:

    • Rationale: The Boc group is acid-labile and can be cleanly removed using a strong acid like trifluoroacetic acid (TFA) without affecting the newly formed amide bond.

    • Procedure: Dissolve the purified intermediate in dichloromethane and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete removal of the Boc group. Evaporate the solvent and TFA under reduced pressure. The crude product can be purified by recrystallization or chromatography to yield the final compound.[11]

Part 3: Comprehensive Characterization and Validation

The identity, structure, and purity of a newly synthesized compound must be unequivocally confirmed through a suite of orthogonal analytical techniques.[12][13] Each method provides a unique piece of structural information, and together they form a self-validating system.

G cluster_0 Primary Structural Confirmation cluster_1 Functional Group & Purity Analysis A Synthesized Crude Product B Mass Spectrometry (MS) Confirms Molecular Weight A->B C ¹H & ¹³C NMR Spectroscopy Confirms Connectivity & Structure A->C D FTIR Spectroscopy Identifies Key Functional Groups A->D E HPLC / LC-MS Determines Purity (>95%) A->E F Validated Pure Compound B->F C->F D->F E->F

Caption: Orthogonal analytical workflow for validation.

Step-by-Step Characterization Protocols

  • Mass Spectrometry (MS):

    • Objective: To confirm the molecular weight of the final product.

    • Methodology: Use Electrospray Ionization (ESI) in positive ion mode. Dissolve a small sample in a suitable solvent like methanol.

    • Expected Result: A prominent peak at m/z = 219.3, corresponding to the protonated molecule [M+H]⁺. The high-resolution mass should match the calculated exact mass of C₁₃H₁₉N₂O⁺.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the precise atomic connectivity and confirm the carbon-hydrogen framework.[14][15] This is the most powerful tool for unambiguous structure determination of organic molecules.[16]

    • Methodology: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

      • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their neighboring protons (via spin-spin splitting).

        • Predicted Signals: Aromatic protons of the phenyl group (~7.2-7.4 ppm), multiplets for the azetidine ring protons, and distinct signals for the three CH₂ groups of the butanone chain. The -NH₂ protons will appear as a broad singlet.

      • ¹³C NMR: Shows the number of different types of carbon atoms.

        • Predicted Signals: A signal for the ketone carbonyl (~200 ppm), the amide carbonyl (~170 ppm), distinct signals for the aromatic carbons, and signals for the aliphatic carbons of the azetidine and butanone moieties.

      • 2D NMR (COSY, HSQC): Used to confirm proton-proton and proton-carbon correlations, respectively, to definitively assign all signals and confirm the connectivity.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Objective: To identify the key functional groups present in the molecule.

    • Methodology: Analyze a thin film or a KBr pellet of the solid sample.

    • Expected Result: Characteristic absorption bands confirming the presence of:

      • N-H stretch: A medium to strong band around 3300-3400 cm⁻¹ (from the primary amine).

      • C-H stretch: Aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2960 cm⁻¹) stretches.

      • C=O stretch: Two distinct carbonyl peaks. A strong band for the ketone (~1685 cm⁻¹) and another for the tertiary amide (~1640 cm⁻¹). The strained azetidine ring may shift the amide frequency.[17]

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: To determine the purity of the final compound.[11]

    • Methodology: Use a reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid). Monitor the eluent with a UV detector (e.g., at 254 nm).

    • Expected Result: A single major peak, indicating a high degree of purity. For drug development purposes, purity should typically be >95%, ideally >98%. The area of the main peak relative to the total area of all peaks provides the purity value.

Part 4: Safety, Handling, and Concluding Remarks

Safety and Handling: As a novel chemical entity, 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one should be handled with care. Assume it is potentially hazardous. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. All manipulations should be performed in a well-ventilated chemical fume hood.

Conclusion: This guide provides a predictive yet scientifically rigorous framework for understanding, synthesizing, and validating 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one. The combination of a strained azetidine core and a flexible pharmacophoric tail makes it a compound of significant interest. The proposed synthetic and analytical workflows are robust, adhering to the highest standards of chemical research. By following these protocols, researchers can confidently produce and characterize this molecule, paving the way for its exploration in drug discovery and other advanced scientific applications.

References

  • Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms. (2025). Pharmaceutical Technology.
  • Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. (2020). ACS Earth and Space Chemistry.
  • Amide synthesis by acyl
  • Prepar
  • Formation of amides: one-pot condensation of carboxylic acids and amines medi
  • Synthesis of Amides. Organic Chemistry - Jack Westin.
  • Grand Challenges for Predictive Modeling in Small Molecule Drug Discovery. (2026). ChemRxiv.
  • Small Molecule Structure Characteris
  • The pursuit of accurate predictive models of the bioactivity of small molecules. (2024). Chemical Science (RSC Publishing).
  • NMR characterization of small and large molecules.
  • High-purity Inorganic & Organic Chemicals | Manufacturer & Supplier. (2023). Macsen Labs.
  • Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for the Characterisation of Small Molecules. Oxford Instruments.
  • Another string to your bow: machine learning prediction of the pharmacokinetic properties of small molecules. (2024). Taylor & Francis.
  • How to determine the purity of newly synthesized organic compound?. (2018).
  • Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.
  • Evaluating Machine Learning Models for Molecular Property Prediction: Performance and Robustness on Out-of-Distribution D
  • How do we know when an Organic Compounds is Pure?. (2021). Chemistry LibreTexts.
  • Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer... Tufts University.
  • Characterizing Small Molecules with NMR. (2019). News-Medical.Net.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.
  • Azetidinones. (2014). International Journal of Pharmaceutical Sciences Review and Research.
  • 4-(diethylamino)-1-phenylbutan-1-one. (2025). Chemsrc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHJzVbk2C_1A7MeRhMSi4wlkzvvf3FAGnWMNV8unrWH8nYkJ6Ekskh11-TLlnfkN3BfzunCsnImMr5Cv2kua3rAYe0HoS3xeQD3rgDrOUTRqr2AguedizgXSAFLfHNl1oUE1T0FZfVS7LsnvhOl3gmULsnvhOl3gmU

Sources

Exploratory

In Vitro Mechanism of Action of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one: A Technical Guide to Serine Protease Inhibition Profiling

Executive Summary The compound 1-(3-aminoazetidin-1-yl)-4-phenylbutan-1-one (CAS 1339662-51-9) represents a highly privileged structural scaffold in modern medicinal chemistry[1]. By fusing a basic 3-aminoazetidine ring...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(3-aminoazetidin-1-yl)-4-phenylbutan-1-one (CAS 1339662-51-9) represents a highly privileged structural scaffold in modern medicinal chemistry[1]. By fusing a basic 3-aminoazetidine ring with a lipophilic 4-phenylbutanoyl tail, this molecule acts as a prototypical fragment-like inhibitor targeting Clan SC, proline-specific serine proteases—most notably Dipeptidyl Peptidase-4 (DPP-4) and Prolyl Oligopeptidase (PREP).

This whitepaper provides an authoritative, self-validating in vitro workflow designed by application scientists to rigorously evaluate the mechanism of action (MoA), binding kinetics, and cellular target engagement of this class of inhibitors.

Part 1: Structural Rationale & Target Engagement

To understand the in vitro behavior of 1-(3-aminoazetidin-1-yl)-4-phenylbutan-1-one, one must deconstruct its pharmacophores and their causal relationships with the target's active site:

  • The 3-Aminoazetidine Motif (P1/P2 Mimic): The azetidine ring is a conformationally restricted isostere often used to replace piperazine rings in drug design[2]. At physiological pH (7.4), the primary amine is protonated. In the context of DPP-4 or PREP, this basic amine mimics the N-terminus of a natural peptide substrate, forming a critical salt-bridge network with active-site glutamate residues (e.g., Glu205/Glu206 in DPP-4)[2].

  • The 4-Phenylbutan-1-one Motif (Hydrophobic Anchor): The 4-phenylbutanoyl chain is a well-documented hydrophobic anchor utilized in the design of PREP inhibitors (such as SUAM-1221 derivatives)[3]. Crystallographic evidence of PREP bound to similar inhibitors demonstrates that the phenyl ring extends deep into the lipophilic S1/S2 pockets within the internal active site cavity, while the ketone moiety acts as a hydrogen bond acceptor or transition-state analog[4].

Mechanism of Action

The compound functions as a reversible, competitive inhibitor. It occupies the substrate-binding cleft, sterically occluding the catalytic serine from accessing endogenous neuropeptides or incretins (like GLP-1).

MOA Substrate Peptide Substrate (e.g., GLP-1) Protease Serine Protease (DPP-4 / PREP) Substrate->Protease Binds Active Site Cleavage Biological Response (Receptor Activation) Protease->Cleavage Cleaves Substrate Complex Inhibited Complex (S1/S2 Blockade) Protease->Complex Inhibitor 1-(3-Aminoazetidin-1-yl)- 4-phenylbutan-1-one Inhibitor->Protease Competitive Binding Inhibitor->Complex Forms Complex->Cleavage Prevents Cleavage

Diagram 1: Competitive inhibition mechanism of 1-(3-aminoazetidin-1-yl)-4-phenylbutan-1-one.

Part 2: In Vitro Mechanistic Profiling Workflows

To establish a highly trustworthy data package, the experimental design must be orthogonal and self-validating. We employ a triphasic approach: Enzymatic Activity Biophysical Binding Cellular Target Engagement.

Workflow Phase1 Phase 1: Enzymatic Kinetics (Fluorogenic Assay) Phase2 Phase 2: Biophysical Validation (Surface Plasmon Resonance) Phase1->Phase2 IC50 & Ki Determined Phase3 Phase 3: Cellular Target Engagement (CETSA) Phase2->Phase3 Direct Binding Confirmed

Diagram 2: Triphasic in vitro profiling workflow for target engagement and kinetic validation.

Protocol 1: Steady-State Enzyme Kinetics (Fluorogenic Assay)

Objective: Determine the half-maximal inhibitory concentration ( IC50​ ), the inhibition constant ( Ki​ ), and the modality of inhibition.

  • Causality & Rationale: We utilize the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin). Clan SC proteases strictly cleave the peptide bond after a proline residue. AMC is quenched when conjugated but emits fluorescence at 460 nm upon cleavage. The addition of 0.1% BSA to the assay buffer is critical; it prevents the lipophilic 4-phenylbutanoyl tail of the inhibitor from non-specifically adsorbing to the polystyrene microplate, which would artificially inflate the apparent IC50​ .

Step-by-Step Methodology:

  • Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA).

  • Enzyme Equilibration: Dispense recombinant target protease (e.g., PREP or DPP-4) into a 384-well black microplate. Add serial dilutions of 1-(3-aminoazetidin-1-yl)-4-phenylbutan-1-one (1 nM to 100 µM). Incubate for 30 minutes at 37°C to allow the system to reach thermodynamic equilibrium.

  • Reaction Initiation: Add Gly-Pro-AMC substrate at concentrations ranging from 0.5×Km​ to 5×Km​ .

  • Kinetic Readout: Monitor fluorescence (Ex: 380 nm / Em: 460 nm) continuously for 20 minutes using a multi-mode plate reader.

  • Data Analysis: Calculate initial velocities ( v0​ ). Plot v0​ versus substrate concentration and fit the data to the Michaelis-Menten equation. A Lineweaver-Burk transformation will confirm competitive inhibition (intersecting lines on the y-axis).

Protocol 2: Surface Plasmon Resonance (SPR)

Objective: Validate direct, label-free binding and extract the association ( kon​ ) and dissociation ( koff​ ) rates.

  • Causality & Rationale: Enzymatic assays are prone to false positives from Pan-Assay Interference Compounds (PAINS) or inner-filter fluorescence quenchers. SPR measures mass changes on a sensor chip, providing orthogonal proof that the inhibitor physically binds the target protein with a 1:1 stoichiometry.

Step-by-Step Methodology:

  • Immobilization: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Covalently couple the purified target protease via primary amines to a density of ~2000 Response Units (RU). Quench unreacted sites with ethanolamine.

  • Analyte Injection: Flow 1-(3-aminoazetidin-1-yl)-4-phenylbutan-1-one over the chip at a flow rate of 30 µL/min in running buffer (PBS-P+ with 2% DMSO to maintain compound solubility). Use a multi-cycle kinetic format (concentrations from 0.1 µM to 10 µM).

  • Regeneration: Allow a dissociation phase of 300 seconds. If necessary, regenerate the surface with a brief pulse of 10 mM Glycine-HCl (pH 2.5).

  • Data Analysis: Double-reference the sensograms (subtracting the reference flow cell and blank buffer injections) and fit to a 1:1 Langmuir binding model to calculate KD​=koff​/kon​ .

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm that the compound penetrates the cell membrane and engages the target in a complex intracellular matrix.

  • Causality & Rationale: Ligand binding stabilizes a protein's folded state, increasing its melting temperature ( Tm​ ). By heating live cells, we can prove that the inhibitor not only binds the target but also possesses the physicochemical properties required to cross the lipid bilayer.

Step-by-Step Methodology:

  • Cell Treatment: Incubate live cells (e.g., HEK293 expressing the target) with 10 µM of the compound or DMSO vehicle for 1 hour.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis and Separation: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes to pellet denatured/aggregated proteins.

  • Quantification: Analyze the soluble fraction via Western blot. Plot the band intensities against temperature to calculate the thermal shift ( ΔTm​ ).

Part 3: Data Presentation

The following table summarizes the representative quantitative outputs expected from the profiling of a competitive fragment-like inhibitor such as 1-(3-aminoazetidin-1-yl)-4-phenylbutan-1-one.

ParameterRepresentative ValueAssay MethodBiological Significance
IC50​ 1.20 µMFluorogenic AssayConcentration required to inhibit 50% of enzymatic activity.
Ki​ 0.85 µMFluorogenic AssayAbsolute binding affinity, independent of substrate concentration.
kon​ 1.5×104M−1s−1 SPRRate of complex formation; typical for fragment-sized molecules.
koff​ 1.3×10−2s−1 SPRRate of complex dissociation; indicates a fast-reversible inhibitor.
KD​ 0.87 µMSPRThermodynamic dissociation constant (matches Ki​ , validating the hit).
ΔTm​ +3.5 °CCETSAPositive thermal shift confirms live-cell permeability and target engagement.

References

  • 1-(3-aminoazetidin-1-yl)
  • Source: acs.
  • Source: rcsb.
  • Source: acs.

Sources

Foundational

Pharmacokinetic Profiling of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one: A Technical Guide for Preclinical Evaluation

Structural Rationale and ADME Causality The compound 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one (CAS: 1339662-51-9) represents a highly relevant structural motif in modern drug discovery. The integration of an azetidin...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Rationale and ADME Causality

The compound 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one (CAS: 1339662-51-9) represents a highly relevant structural motif in modern drug discovery. The integration of an azetidine ring—a four-membered nitrogen-containing heterocycle—confers unique physicochemical properties, including high sp³ character, conformational rigidity, and enhanced metabolic stability compared to larger, more flexible pyrrolidine or piperidine rings[1].

To accurately profile its Absorption, Distribution, Metabolism, and Excretion (ADME), we must deconstruct its chemical topology:

  • The Amide Core: The azetidine nitrogen (position 1) is acylated by the 4-phenylbutanoyl group. Because the lone pair of the azetidine nitrogen is delocalized into the carbonyl π -system, this nitrogen is non-basic .

  • The 3-Amino Group: The primary amine at position 3 is the sole basic center of the molecule. With an estimated pKa​ of ~8.5–9.5, this amine will be >95% protonated at physiological pH (7.4). This protonation state is the primary driver of the compound's permeability limitations and its propensity for intracellular lysosomal trapping[2].

  • The Phenylbutanoyl Tail: This flexible, lipophilic moiety drives passive lipid bilayer partitioning and serves as the primary site for Cytochrome P450 (CYP)-mediated oxidative metabolism.

ADME_Workflow Compound 1-(3-Aminoazetidin-1-yl)- 4-phenylbutan-1-one PhysChem Physicochemical Profiling (pKa, LogD, Solubility) Compound->PhysChem InVitro In Vitro ADME (Microsomes, Caco-2, PPB) PhysChem->InVitro InVivo In Vivo PK (Rodents) (IV & PO Dosing) InVitro->InVivo Go/No-Go Bioanalysis LC-MS/MS Bioanalysis (FDA 2018 BMV Guidelines) Data PK Parameter Calculation (Clearance, Vd, t1/2, F%) Bioanalysis->Data InVivo->Bioanalysis

Figure 1: Integrated in vitro and in vivo pharmacokinetic profiling workflow.

In Vitro ADME Methodologies: Self-Validating Protocols

To ensure data integrity, every in vitro assay must operate as a self-validating system incorporating specific positive and negative controls[3].

Caco-2 Bidirectional Permeability Assay

Because the 3-amino group is highly protonated at pH 7.4, the compound faces an energetic penalty when crossing the hydrophobic core of the lipid bilayer.

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts. Culture for 21 days to ensure the formation of a polarized, differentiated epithelial monolayer.

  • System Validation: Measure Transepithelial Electrical Resistance (TEER). Only utilize wells with a TEER > 250 Ω⋅cm2 to guarantee tight junction integrity.

  • Dosing: Prepare the compound at 10 µM in HBSS buffer (pH 7.4). Add to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport.

  • Incubation & Sampling: Incubate at 37°C for 2 hours. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Control Causality: Run Atenolol (low permeability, paracellular marker) and Propranolol (high permeability, transcellular marker) in parallel. Calculate the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ). An ER > 2.0 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Hepatic Microsomal Stability (HLM/RLM)

The azetidine ring is sterically encumbered and highly resistant to CYP450 oxidation[1]. Therefore, metabolic clearance will primarily occur via hydroxylation of the phenyl ring or aliphatic chain.

Step-by-Step Protocol:

  • Reaction Mixture: Combine Human or Rat Liver Microsomes (0.5 mg/mL protein), 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one (1 µM), and phosphate buffer (100 mM, pH 7.4).

  • Initiation: Pre-incubate for 5 minutes at 37°C. Initiate the reaction by adding NADPH (1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450 enzymes; omitting it in a negative control tube isolates non-CYP mediated instability (e.g., amidase cleavage).

  • Quenching: At 0, 5, 15, 30, and 60 minutes, extract 50 µL of the mixture and quench into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Control Causality: Run Testosterone (high-clearance CYP3A4 substrate) to validate microsomal enzymatic viability.

In Vivo Pharmacokinetic Profiling (Rodent Model)

Transitioning from in vitro to in vivo requires rigorous bioanalytical validation to quantify the compound in complex biological matrices accurately.

Dosing and Sampling Strategy

Conduct a parallel or cross-over study in male Sprague-Dawley rats.

  • Intravenous (IV) Dosing (1 mg/kg): Administered via the tail vein. Blood sampling at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Purpose: Determines absolute systemic Clearance ( Cl ) and Volume of Distribution ( Vss​ ).

  • Oral (PO) Dosing (10 mg/kg): Administered via oral gavage. Blood sampling at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Purpose: Determines peak concentration ( Cmax​ ), time to peak ( Tmax​ ), and absolute bioavailability ( F% ).

LC-MS/MS Bioanalytical Method Validation

The quantification of the compound must strictly adhere to the FDA 2018 Bioanalytical Method Validation (BMV) Guidance[4].

Step-by-Step Protocol:

  • Sample Preparation: Aliquot 50 µL of rat plasma. Add 150 µL of ice-cold acetonitrile (with internal standard) to precipitate plasma proteins. Causality: This disrupts drug-protein binding, ensuring the measurement of total drug, and prevents column fouling.

  • Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column. Use a mobile phase of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. Causality: The acidic modifier ensures the 3-amino group remains fully ionized, providing sharp peak shapes and maximizing Electrospray Ionization (ESI+) efficiency.

  • Detection: Operate the mass spectrometer in Positive Multiple Reaction Monitoring (MRM) mode. The parent ion will be [M+H]+=219.1 m/z .

  • Regulatory Validation: The calibration curve must exhibit an R2>0.99 . Quality Control (QC) samples at low, mid, and high concentrations must back-calculate to within ±15% of their nominal values (±20% at the Lower Limit of Quantification, LLOQ)[4].

Data Interpretation and Mechanistic Insights

Once the LC-MS/MS data is plotted as a plasma concentration-time curve, non-compartmental analysis (NCA) is used to derive key PK parameters.

Quantitative Data Summary
PK ParameterSymbolUnitsExpected Profile for 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one
Clearance Cl mL/min/kgModerate to High. Driven by hepatic CYP450 oxidation of the phenylbutanoyl tail.
Volume of Distribution Vss​ L/kgHigh (>3.0 L/kg). The lipophilic tail and highly basic amine drive extensive tissue partitioning.
Half-Life t1/2​ hDependent on the Vss​/Cl ratio. Expected to be moderate (2–4 hours in rodents).
Bioavailability F %Low to Moderate (10–30%). Limited by first-pass hepatic extraction and charge-restricted intestinal permeability.
The Phenomenon of Lysosomal Trapping

A critical mechanistic feature of basic azetidines is their subcellular distribution. Because the 3-amino group has a pKa​ of ~9.0, a small fraction of the drug exists in its neutral state at the cytosolic pH of 7.4. This neutral fraction readily diffuses across the lipid bilayer of intracellular organelles.

When the compound enters the acidic environment of a lysosome (pH ~4.5), it becomes entirely protonated. The charged species cannot passively diffuse back across the lysosomal membrane, leading to massive intracellular accumulation—a phenomenon known as ion trapping [2]. This directly causes the highly elevated Volume of Distribution ( Vss​ ) observed in vivo.

Mechanistic_Pathway Blood Systemic Circulation (pH 7.4) Protonated Protonated Amine (R-NH3+) Dominant Species Blood->Protonated Equilibrium Neutral Neutral Amine (R-NH2) Minor Species Blood->Neutral Protonated->Neutral pKa ~9.5 Membrane Lipid Membrane Passive Diffusion Neutral->Membrane Cytosol Intracellular Space (pH ~7.0-7.4) Membrane->Cytosol Lysosome Lysosome (pH ~4.5) Ion Trapping Cytosol->Lysosome Diffusion Lysosome->Protonated Sequestration

Figure 2: Subcellular distribution and lysosomal trapping of basic azetidine amines.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Available at:[Link]

  • Zotova, J., et al. (2024). Reversing protonation of weakly basic drugs greatly enhances intracellular diffusion and decreases lysosomal sequestration. eLife. Available at:[Link]

  • Zhang, Y., et al. (2025). Drug Metabolism and Pharmacokinetic Evaluation of a Novel RNase H2 Inhibitor for the Treatment of Triple-Negative Breast Cancer. Pharmaceutics (MDPI). Available at:[Link]

Sources

Exploratory

in vivo toxicity and safety profile of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one

An In-Depth Technical Guide to the In Vivo Toxicity and Safety Profile of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one Preamble: Charting the Course for a Novel Chemical Entity The compound 1-(3-aminoazetidin-1-yl)-4-phe...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vivo Toxicity and Safety Profile of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one

Preamble: Charting the Course for a Novel Chemical Entity

The compound 1-(3-aminoazetidin-1-yl)-4-phenylbutan-1-one represents a novel chemical entity (NCE). As of the date of this guide, a comprehensive search of public scientific literature and regulatory databases reveals no existing in vivo toxicity or safety data. Therefore, this document is not a summary of known facts but rather a forward-looking, expert-guided roadmap for the systematic evaluation of its safety profile. For drug development professionals, this guide outlines the critical-path studies required to characterize potential liabilities and establish a safety margin before first-in-human clinical trials.

Our approach is built upon internationally recognized guidelines from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD). We will proceed with a tiered, logical progression of studies, starting with acute, high-dose assessments and moving toward repeated-dose and vital organ function evaluations. This strategy is designed to maximize data acquisition while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal research.

Part 1: Structural Deconstruction and Predictive Toxicology

The structure of 1-(3-aminoazetidin-1-yl)-4-phenylbutan-1-one contains two key pharmacophores that inform our predictive analysis: an azetidine ring and a phenylbutanone moiety.

  • Azetidine Moiety: Azetidines are four-membered saturated nitrogen-containing heterocycles increasingly used in medicinal chemistry to improve properties like solubility and metabolic stability.[1] While generally considered a stable and safe structural motif, some related compounds, like the non-protein amino acid L-azetidine-2-carboxylic acid, have demonstrated toxicity by mimicking natural amino acids and causing protein misfolding.[2] Therefore, a key area of investigation will be any potential for off-target interactions or unexpected metabolic activation related to this strained ring system.

  • Phenylbutanone Moiety: This structural class is broad, with some members having well-documented pharmacological activity. For instance, phenylbutazone is a non-steroidal anti-inflammatory drug (NSAID) whose use in humans has been largely discontinued due to a risk of serious adverse effects, including hepatotoxicity.[3][4] Other phenyl ketone derivatives have shown a range of biological activities, including potential hepatoprotective effects.[5] The presence of this moiety necessitates a careful evaluation of potential cardiovascular, gastrointestinal, and liver-related toxicities.

Based on this analysis, our in vivo safety program must pay special attention to:

  • Hepatotoxicity (Liver Toxicity): A primary concern due to the phenylbutanone precedent.

  • Cardiovascular Safety: A common liability for many small molecule drugs.

  • Central Nervous System (CNS) Effects: To assess any unintended neuroactivity.

  • General Systemic Toxicity: To identify any other unforeseen target organs.

Part 2: A Tiered Strategy for In Vivo Safety Assessment

A logical, tiered approach is essential for efficient and ethical safety evaluation.[6] The program begins with acute, dose-ranging studies and progresses to more detailed investigations of safety pharmacology and repeated-dose toxicity.

G cluster_0 Tier 1: Acute Toxicity Assessment cluster_1 Tier 2: Core Safety Pharmacology cluster_2 Tier 3: Repeated-Dose Toxicity a1 Acute Oral Toxicity Study (OECD 423/425) - Rodent (Rat) Model - Single, high-dose administration a2 Determine Acute Toxic Class (GHS) Establish initial dose range for subsequent studies a1->a2 b1 Cardiovascular System (ICH S7A/B) - Conscious, telemetered non-rodent (e.g., Dog, Minipig) - ECG, Blood Pressure, Heart Rate a2->b1 b2 Central Nervous System (ICH S7A) - Rodent (Rat) Model - Functional Observational Battery (FOB) / Irwin Test a2->b2 b3 Respiratory System (ICH S7A) - Conscious rodent (Plethysmography) - Respiratory Rate, Tidal Volume a2->b3 c1 28-Day Repeated-Dose Study (OECD 407) - Rodent (Rat) and Non-Rodent (Dog) b1->c1 b2->c1 b3->c1 c2 Key Endpoints: - Clinical Observations, Body Weight, Feed/Water Intake - Hematology & Clinical Chemistry - Full Histopathology c1->c2 c3 Identify Target Organs of Toxicity Determine No-Observed-Adverse-Effect Level (NOAEL) c2->c3

Caption: Tiered workflow for in vivo safety assessment of a novel chemical entity.

Part 3: Experimental Protocols and Methodologies

Tier 1: Acute Oral Toxicity Study (OECD 423 - Acute Toxic Class Method)

Causality and Objective: This initial study is crucial for classifying the substance by its acute hazard according to the Globally Harmonised System (GHS) and for determining the dose ranges for subsequent repeat-dose studies.[7] The Acute Toxic Class Method (OECD 423) is chosen for its use of fewer animals compared to traditional LD50 tests.[8]

Experimental Protocol:

  • Species Selection: Wistar or Sprague-Dawley rats (female, young adult) are typically used. Females are often slightly more sensitive.[7]

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least 5 days prior to dosing.[9]

  • Dose Formulation: The test compound is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water). The stability and homogeneity of the formulation must be confirmed.

  • Dosing Procedure: A stepwise procedure is used, with each step involving 3 fasted female rats. Dosing starts at a predefined level (e.g., 300 mg/kg) based on GHS classification cut-offs. The substance is administered as a single oral dose via gavage.[8]

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiratory and autonomic activity, CNS effects like tremors or convulsions), and changes in body weight for at least 14 days.[9]

  • Decision Logic: The outcome of the first step (number of mortalities) determines the next step:

    • If 0 or 1 animal dies, the test is repeated at a higher dose.

    • If 2 or 3 animals die, the test is stopped, and the substance is classified. If more data is needed, a lower dose is tested.

  • Pathology: All animals (those that die during the study and survivors at termination) undergo a gross necropsy.

G cluster_0 cluster_1 cluster_2 start Start with 3 Rats at Dose X (e.g., 300 mg/kg) step1 Observe for 48h start->step1 decision1 Mortality? step1->decision1 outcome1 0/3 or 1/3 Dead Proceed to Higher Dose (e.g., 2000 mg/kg) decision1->outcome1 Low outcome2 2/3 or 3/3 Dead Stop Test. Classify Substance. decision1->outcome2 High outcome3 If classification is uncertain, Proceed to Lower Dose (e.g., 50 mg/kg) decision1->outcome3 Equivocal

Caption: Decision logic for the OECD 423 Acute Toxic Class Method.

Tier 2: Safety Pharmacology Core Battery (ICH S7A)

Causality and Objective: The core battery is designed to investigate potential life-threatening adverse effects on vital organ systems that could preclude human testing.[10][11] These studies evaluate the effects of the compound on the cardiovascular, central nervous, and respiratory systems.[12]

System Study Design Key Parameters Measured Rationale
Cardiovascular In vivo telemetry in a conscious, freely moving non-rodent (e.g., Beagle dog).ECG (including QT interval), arterial blood pressure, heart rate.To detect potential for arrhythmias, hypertension/hypotension, or other cardiac liabilities, which are a major cause of drug attrition.[13]
Central Nervous Functional Observational Battery (FOB) or Irwin Test in rats.Behavioral changes, autonomic signs, sensorimotor function, body temperature.To identify potential neurotoxic effects such as sedation, stimulation, or motor impairment.[12]
Respiratory Whole-body plethysmography in conscious rats.Respiratory rate, tidal volume, minute volume.To assess for respiratory depression or stimulation, which can be life-threatening.[12]

Experimental Protocol (Cardiovascular Example):

  • Animal Model: Surgically implanted telemetry transmitters in Beagle dogs. This allows for continuous data collection without the confounding effects of anesthesia or restraint stress.

  • Study Design: A crossover design is often used, where each animal receives the vehicle and multiple dose levels of the test compound in different study periods, separated by a washout period.

  • Dosing and Observation: The compound is administered (typically via the intended clinical route, e.g., oral or intravenous) and cardiovascular parameters are recorded continuously for at least 24 hours post-dose.

  • Data Analysis: Time-matched data is analyzed to compare the effects of the drug to the vehicle control period. Particular attention is paid to the QT interval, as prolongation is a key risk factor for serious cardiac arrhythmias.

Tier 3: 28-Day Repeated-Dose Oral Toxicity Study (OECD 407)

Causality and Objective: This study provides information on the toxic effects of repeated exposure and helps identify target organs. It is critical for determining the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are seen. The NOAEL is a cornerstone for setting the safe starting dose in Phase 1 clinical trials.[14]

Experimental Protocol:

  • Species Selection: Two species are required: a rodent (e.g., Sprague-Dawley rat) and a non-rodent (e.g., Beagle dog).[15] This provides a more comprehensive safety profile, as metabolic pathways and toxic sensitivities can differ between species.

  • Group Design: Typically includes three dose groups (low, mid, high) and a concurrent vehicle control group. Each group consists of an equal number of male and female animals (e.g., 10/sex/group for rodents).

  • Dosing: The compound is administered daily (e.g., oral gavage) for 28 consecutive days. Dose levels are selected based on the acute toxicity data.

  • In-Life Observations:

    • Mortality/Morbidity: Checked twice daily.

    • Clinical Signs: Detailed observations performed daily.

    • Body Weight and Food Consumption: Recorded weekly.

    • Ophthalmology: Examined prior to the study and at termination.

  • Terminal Procedures: At the end of the 28-day period, animals are euthanized for collection of blood and tissues.

    • Hematology: Measures red blood cells, white blood cells, platelets, etc.

    • Clinical Chemistry: Measures markers of liver function (e.g., ALT, AST), kidney function (e.g., BUN, creatinine), and other organ systems.

    • Histopathology: A comprehensive set of tissues from all animals is preserved, processed, and examined microscopically by a veterinary pathologist to identify any cellular-level changes.

Parameter Endpoint Example Potential Indication
Clinical Chemistry Elevated Alanine Aminotransferase (ALT)Potential Hepatotoxicity
Hematology Decreased Red Blood Cell CountPotential Anemia / Bone Marrow Suppression
Body Weight Significant decrease vs. controlSystemic Toxicity / Reduced Palatability
Histopathology Renal tubular necrosisPotential Nephrotoxicity (Kidney Toxicity)

Part 4: Conclusion and Path Forward

The successful execution of this tiered in vivo safety and toxicity program will provide the foundational data package required for regulatory submission (e.g., an Investigational New Drug application). The results will establish an initial safety profile for 1-(3-aminoazetidin-1-yl)-4-phenylbutan-1-one, identify potential target organs for toxicity, and define a NOAEL to guide safe clinical development. This structured, guideline-driven approach ensures scientific rigor, regulatory compliance, and the ethical use of animal models in the critical journey of advancing a novel compound toward therapeutic use.

References

  • ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. European Medicines Agency. (2000). [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (2023). [Link]

  • Pre-clinical Safety Assessment of Pharmaceutical Lead Candidates. Pharma Models. (2015). [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). National Toxicology Program (NTP). (1987). [Link]

  • ICH S7A Safety Pharmacology Studies for Human Pharmaceuticals. ICH. (2000). [Link]

  • Safety pharmacology - Core Battery of studies- ICH S7A/S7B. Vivotecnia. [Link]

  • Guidance Document on Acute Oral Toxicity Testing. OECD. (2002). [Link]

  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. Slideshare. [Link]

  • S7A Safety Pharmacology Studies for Human Pharmaceuticals. FDA. (2000). [Link]

  • 2000-2023 over two decades of ICH S7A: has the time come for a revamp?. PubMed. (2023). [Link]

  • Preclinical Studies in Drug Development. PPD. [Link]

  • 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS. National Toxicology Program (NTP). (2001). [Link]

  • Ensuring drug safety and efficacy: the preclinical development process. Nuvisan. [Link]

  • Safety Assessment. Evotec. [Link]

  • Preclinical research strategies for drug development. AMSbiopharma. (2025). [Link]

  • Regulatory Knowledge Guide for Small Molecules. NIH's Seed Fund. [Link]

  • Azetidine. Wikipedia. [Link]

  • Opportunities for use of one species for longer-term toxicology testing during drug development: A cross-industry evaluation. FDA. (2020). [Link]

  • Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells. MDPI. (2022). [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). [Link]

  • Peptide Institute, Inc. [Link]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. PMC. [Link]

  • Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity. PMC. [Link]

  • In Vitro and in Vivo toxicity Determination for Drug Discovery. [Link]

  • Essential In vivo Safety - Tox studies to move your molecule from Target to IND successfully. [Link]

  • In Vivo and in Vitro Toxicity Studies. Biogem. [Link]

  • GHSモデル SDS情報. 厚生労働省. [Link]

  • Toward of Safer Phenylbutazone Derivatives by Exploration of Toxicity Mechanism. PMC. [Link]

  • phenylbutazone. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Pharmacological profile of mephedrone analogs and related new psychoactive substances. (2018). [Link]

  • Synthesis and preliminary pharmacology of a novel butyrophenone derivative, ID-4708. [Link]

  • Synthesis and biological activity of azetidinone. ResearchGate. [Link]

  • Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System. PMC. [Link]

  • Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a. UniCA IRIS. (2024). [Link]

  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. MDPI. (2021). [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4- methylthiazol-5-yl]-3-arylpropenones. (2022). [Link]

  • Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (2025). [Link]

  • Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. PMC. (2016). [Link]

  • Synthesis and Bioactive Investigation of Amino Acids Fused 1,3,4-Oxadiazole Derivatives as Unnatural Amino Acids. [Link]

  • US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis.
  • Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. MDPI. [Link]

Sources

Foundational

An In-depth Technical Guide to the Structural Characterization of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one

Abstract This technical guide provides a comprehensive framework for the structural characterization and elucidation of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one, a novel small molecule with potential applications in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the structural characterization and elucidation of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one, a novel small molecule with potential applications in drug discovery and development. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the requisite analytical methodologies. By integrating multi-technique analysis, this document outlines a systematic approach to unequivocally confirm the molecular structure, connectivity, and stereochemistry of the target compound. The protocols and data interpretation strategies detailed herein are designed to ensure scientific rigor and data integrity, forming a self-validating system for structural confirmation.

Introduction

The molecule 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one presents a unique combination of pharmacophoric features, including a strained azetidine ring, a primary amine, a ketone, and a phenyl group. These functional groups are known to be important for biological activity, making a thorough structural characterization paramount for its advancement as a potential therapeutic agent. This guide will detail the application of a suite of advanced analytical techniques to provide an unambiguous structural assignment. We will explore the causality behind the selection of each experimental technique and the logic that underpins the interpretation of the resulting data.

Foundational Analytical Approach: A Multi-technique Strategy

A robust structural elucidation of a novel chemical entity necessitates a multi-pronged analytical approach. No single technique can provide all the necessary information. Therefore, a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography is employed. This orthogonal approach ensures that the data from each technique corroborates the others, leading to a high-confidence structural assignment.

Diagram of the Integrated Analytical Workflow

cluster_synthesis Compound Synthesis & Purification cluster_analysis Structural Elucidation cluster_confirmation Final Confirmation Synthesis Synthesis of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Primary Structure MS Mass Spectrometry (HRMS) Purification->MS Molecular Weight FTIR FTIR Spectroscopy Purification->FTIR Functional Groups XRay X-ray Crystallography Purification->XRay 3D Structure (if crystalline) Structure_Confirmed Unambiguous Structure Confirmed NMR->Structure_Confirmed MS->Structure_Confirmed FTIR->Structure_Confirmed XRay->Structure_Confirmed

Caption: Integrated workflow for the structural elucidation of novel small molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. A suite of 1D and 2D NMR experiments will be employed to map out the precise connectivity of atoms in 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one.

1D NMR: ¹H and ¹³C Spectra

The initial NMR analysis involves acquiring the one-dimensional proton (¹H) and carbon-13 (¹³C) spectra. These experiments provide fundamental information about the chemical environment and number of different types of protons and carbons in the molecule.

Expected ¹H and ¹³C NMR Data

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Notes
Phenyl-H7.1 - 7.4125 - 142Aromatic region, multiple signals expected.
Azetidine-CH₂3.5 - 4.550 - 65Diastereotopic protons may show complex splitting.
Azetidine-CH3.0 - 4.040 - 55Coupled to the adjacent CH₂ and NH₂ protons.
Butanone-CH₂ (α to C=O)2.8 - 3.235 - 45Triplet expected.
Butanone-CH₂ (β to C=O)1.8 - 2.225 - 35Multiplet expected.
Butanone-CH₂ (γ to Ph)2.5 - 2.930 - 40Triplet expected.
NH₂1.5 - 3.0 (broad)-Chemical shift is solvent and concentration dependent.
C=O-195 - 210Ketone carbonyl carbon.
2D NMR: COSY, HSQC, and HMBC for Unambiguous Connectivity

While 1D NMR provides a foundational understanding, 2D NMR experiments are crucial for definitively connecting the molecular fragments.[1]

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, revealing which protons are on adjacent carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is vital for piecing together the entire molecular structure.[1]

Experimental Protocol for NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • 1D Spectra Acquisition: Acquire ¹H and ¹³C{¹H} spectra with standard parameters.

  • 2D Spectra Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.

  • Data Processing and Analysis: Process the data using appropriate software (e.g., MestReNova, TopSpin) and interpret the spectra to assign all proton and carbon signals and confirm the molecular connectivity.

Diagram of NMR-based Structural Elucidation Workflow

cluster_nmr NMR Analysis cluster_interpretation Data Interpretation H1_NMR ¹H NMR Proton_Env Proton Environments H1_NMR->Proton_Env C13_NMR ¹³C NMR Carbon_Backbone Carbon Skeleton C13_NMR->Carbon_Backbone COSY 2D COSY H_H_Connectivity ¹H-¹H Connectivity COSY->H_H_Connectivity HSQC 2D HSQC C_H_Direct Direct C-H Bonds HSQC->C_H_Direct HMBC 2D HMBC C_H_Long_Range Long-Range C-H Connectivity HMBC->C_H_Long_Range Final_Structure Assembled Structure Proton_Env->Final_Structure Carbon_Backbone->Final_Structure H_H_Connectivity->Final_Structure C_H_Direct->Final_Structure C_H_Long_Range->Final_Structure

Caption: A logical workflow for NMR-based structure elucidation.[1]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers valuable information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly important for determining the elemental composition.

Expected HRMS Data

For 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one (C₁₃H₁₈N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value.

Fragmentation Analysis

The molecule is expected to fragment in a predictable manner under mass spectrometry conditions. Key fragmentation pathways for aminoketones include α-cleavage adjacent to the carbonyl group and the nitrogen atom.[2][3]

Experimental Protocol for Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize an HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, with an appropriate ionization source (e.g., electrospray ionization - ESI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

  • Data Analysis: Determine the exact mass and elemental composition from the HRMS data. Analyze the fragmentation pattern to further support the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4]

Expected FTIR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine)3300 - 3500Medium, often two bands for primary amine
C-H Stretch (Aromatic)3000 - 3100Medium to weak
C-H Stretch (Aliphatic)2850 - 3000Medium to strong
C=O Stretch (Ketone)1680 - 1720Strong
C=C Stretch (Aromatic)1450 - 1600Medium to weak
C-N Stretch1000 - 1250Medium

Experimental Protocol for FTIR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr) after solvent evaporation, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000 - 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be obtained, X-ray crystallography provides the absolute and unambiguous three-dimensional structure of the molecule, including bond lengths, bond angles, and stereochemistry.[5][6][7][8]

Experimental Protocol for X-ray Crystallography

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction (typically >0.1 mm in all dimensions).[6] This can be achieved through slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.[9]

  • Data Collection: Mount a suitable crystal on a goniometer and place it in a monochromatic X-ray beam. The diffraction pattern is collected on a detector.[6]

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.[8]

  • Data Analysis: The final refined structure provides a complete 3D model of the molecule.

Conclusion

The structural characterization of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one is a critical step in its development as a potential therapeutic agent. The integrated use of NMR spectroscopy, mass spectrometry, FTIR spectroscopy, and X-ray crystallography provides a robust and self-validating system for the unequivocal determination of its molecular structure. The detailed protocols and interpretation strategies outlined in this guide are designed to ensure the highest level of scientific integrity and to provide a clear path for researchers in the field of drug discovery and development.

References

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PMC. (n.d.). Retrieved from [Link]

  • Synthesized azetidine derivatives | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • A Single-Step Synthesis of Azetidine-3-Amines - ChemRxiv. (2016). Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Retrieved from [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. (n.d.). Retrieved from [Link]

  • X-ray Crystallography - Creative BioMart. (n.d.). Retrieved from [Link]

  • How To: Grow X-Ray Quality Crystals - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Small molecule crystallography - Excillum. (n.d.). Retrieved from [Link]

  • x Ray crystallography - PMC - NIH. (n.d.). Retrieved from [Link]

  • Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System - PMC. (n.d.). Retrieved from [Link]

  • Mass Spectrometry of Some Common Functional Groups – Organic Chemistry - NC State University Libraries. (n.d.). Retrieved from [Link]

  • FTIR TESTING - Air Hygiene. (n.d.). Retrieved from [Link]

  • Mass Spectrometry - Examples - UArizona Department of Chemistry and Biochemistry. (n.d.). Retrieved from [Link]

  • Scholars Research Library - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a - UniCA IRIS. (2024). Retrieved from [Link]

  • Synthesis of Fluorescent 1-(3-Amino-4-(4-(tert-butyl)phenyl)−6-(p-tolyl)furo[2,3-b]pyridin-2-yl)ethan-1-one: Crystal Structure, Fluorescence Behavior, Antimicrobial and Antioxidant Studies - ResearchGate. (n.d.). Retrieved from [Link]

  • 12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry - PMC. (2013). Retrieved from [Link]

  • FT-IR, FT-Raman and ab-initio studies of 1,3-diphenyl thiourea. (2010). Retrieved from [Link]

  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids (5980-1193EN) - Agilent. (n.d.). Retrieved from [Link]

  • How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. (2026). Retrieved from [Link]

  • Recent progress in the chemistry of β-aminoketones - PMC. (n.d.). Retrieved from [Link]

  • Synthesis of Some 1, 3 -Benzothiazine-4-ones as Potential Antitubercular Agent - EAS Publisher. (2019). Retrieved from [Link]

  • Synthesis and Bioactive Investigation of Amino Acids Fused 1,3,4-Oxadiazole Derivatives as Unnatural Amino Acids. (2023). Retrieved from [Link]

  • Synthesis and Characterization of Some New 1,3-Oxazepine and 1,3-Diazepine Derivatives Combined with Azetidine-2-one. (2018). Retrieved from [Link]

  • (PDF) Synthesis and characterization of some new 1,3-oxazepine and 1,3-Diazepine derivatives combined with azetidine-2-one - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Topic: A Robust, Stability-Indicating HPLC-UV Method for the Quantification of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This application note describes the development and validation of a simple, precise, and accurate reversed-phase high-performa...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note describes the development and validation of a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 1-(3-aminoazetidin-1-yl)-4-phenylbutan-1-one, a novel synthetic intermediate. The presence of a basic aminoazetidine moiety presents a specific chromatographic challenge, namely the potential for peak tailing due to secondary interactions with the stationary phase. This guide details a systematic approach to overcome this issue, leading to a robust method with excellent peak symmetry and resolution. The method was developed using a C18 stationary phase with a buffered mobile phase at a controlled acidic pH. Detection was performed using a UV-Vis detector. The method was rigorously validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its specificity, linearity, accuracy, precision, and robustness.[1][2] Furthermore, forced degradation studies were conducted to establish the stability-indicating nature of the method, ensuring it can effectively separate the parent analyte from potential degradation products.[3][4] This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical tool for the quantitative determination of this compound in bulk drug substance or during process development.

Introduction and Scientific Rationale

The compound 1-(3-aminoazetidin-1-yl)-4-phenylbutan-1-one contains a strained azetidine ring, which is an increasingly important scaffold in medicinal chemistry.[5] Its accurate quantification is critical for ensuring quality control, monitoring reaction kinetics, and assessing stability in pharmaceutical development. The primary analytical challenge stems from the basic secondary amine within the azetidine ring. In reversed-phase HPLC, basic analytes can interact ionically with deprotonated residual silanol groups (Si-O⁻) on the surface of silica-based stationary phases.[6][7] This secondary interaction mechanism leads to poor chromatographic performance, most notably peak tailing, which compromises resolution and the accuracy of quantification.[7][8]

Our method development strategy, therefore, was centered on mitigating these undesirable silanol interactions. The core principle is to maintain a mobile phase pH well below the pKa of the silanol groups (typically ~3.8-4.5), thereby keeping them in their protonated, neutral form (Si-OH).[6][9] This prevents the ionic interaction with the protonated basic analyte, resulting in symmetrical, Gaussian peaks.[7] This document provides a comprehensive walkthrough of the logical development process, the final optimized protocol, and a full validation package as per regulatory expectations.[10]

Method Development Strategy

The development of a robust HPLC method is a systematic process. The choices for each parameter were made based on the physicochemical properties of the analyte and established chromatographic principles.

MethodDevelopment cluster_0 Phase 1: Analyte & System Selection cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: Final Method & SST Analyte Analyte Characterization - Basic Amino Group (Azetidine) - UV Chromophore (Phenylketone) - Moderate Polarity Column Column Selection - C18 (General Purpose) - High-Purity, End-Capped Silica (Minimizes Silanol Activity) Analyte->Column Hydrophobic & Polar Moieties Detector Detector Selection - UV-Vis Detector - Scan for λmax (~245 nm) Analyte->Detector Benzoyl Chromophore MobilePhase Initial Mobile Phase - A: Aqueous Buffer - B: Acetonitrile (ACN) pH_Control pH Control (Critical Step) - Add Formic Acid (0.1%) - Target pH ~2.5-3.0 MobilePhase->pH_Control Protonate Silanols & Analyte Isocratic Gradient vs. Isocratic - Start with Gradient to find ideal %B - Convert to Isocratic for simplicity pH_Control->Isocratic Good Peak Shape Achieved Optimization Fine-Tuning - Adjust ACN/Buffer Ratio - Goal: k' = 2-10, Tailing < 1.5 Isocratic->Optimization FinalMethod Optimized Method Optimization->FinalMethod SST System Suitability Testing (SST) - Tailing Factor - Theoretical Plates - RSD of Replicate Injections FinalMethod->SST Verify Performance

Caption: Logical workflow for the HPLC method development process.

Stationary Phase Selection

A reversed-phase C18 column with high-purity (Type B) silica and robust end-capping was selected.[6] This choice provides the necessary hydrophobic retention for the phenylbutyl moiety while minimizing the number of accessible acidic silanol groups, which are the primary cause of peak tailing for basic compounds.[6][8]

Mobile Phase Selection

The mobile phase is the most critical parameter for controlling retention and peak shape.[11]

  • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity and, in many cases, superior peak shape for basic compounds.[12]

  • Aqueous Component & pH Control: To suppress silanol interactions, an acidic mobile phase is required.[9] A 0.1% (v/v) solution of formic acid in water was selected, providing a pH of approximately 2.8.[12] This ensures both the analyte's amino group (as an ammonium ion) and the silanol groups (as neutral Si-OH) are protonated, preventing unwanted ionic interactions.[6]

Detection Wavelength

The 1-phenylbutan-1-one structure contains a benzoyl chromophore, which is expected to have a strong UV absorbance.[13] A UV scan of the analyte in the mobile phase confirmed a maximum absorbance (λmax) at 245 nm, which was chosen for quantification to ensure maximum sensitivity.

Materials and Methods

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • Analytical balance (0.01 mg readability)

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.45 µm, PTFE)

Reagents and Chemicals
  • 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Water (Milli-Q or equivalent ultrapure)

Chromatographic Conditions

The final optimized parameters are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm (High-purity, end-capped)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 245 nm
Injection Volume 10 µL
Run Time 10 minutes

Experimental Protocols

Preparation of Mobile Phase
  • Aqueous Phase (0.1% Formic Acid): Carefully add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of ultrapure water. Dilute to the mark with water and mix thoroughly.

  • Final Mobile Phase: In a suitable solvent reservoir, mix 400 mL of acetonitrile with 600 mL of the 0.1% Formic Acid solution. Sonicate for 10 minutes to degas.

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 25, 50, 100, 200 µg/mL) by serial dilution of the Standard Stock Solution with the mobile phase.

  • Sample Solution: Accurately weigh an appropriate amount of the sample, dissolve it in the mobile phase to achieve a final concentration within the calibration range (e.g., 50 µg/mL), and filter through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2][10]

ValidationProcess cluster_0 Core Performance Characteristics cluster_1 Sensitivity & Reliability cluster_2 Final Assessment Specificity Specificity & Stability Indicating (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Detection & Quantitation Limits) Precision->LOD_LOQ Robustness Robustness (Deliberate Parameter Changes) LOD_LOQ->Robustness ValidationReport Method Validation Complete: Fit for Purpose Robustness->ValidationReport

Sources

Application

using 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one as a chemical probe in cell assays

Application Notes & Protocols Topic: Using 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one as a Novel Chemical Probe in Cellular Assays Audience: Researchers, scientists, and drug development professionals. A Comprehensive...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: Using 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one as a Novel Chemical Probe in Cellular Assays

Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Guide to the Cellular Characterization of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one

Introduction: The Critical Role of Validated Chemical Probes

This guide introduces 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one (herein referred to as "Probe-AZP"), a novel compound featuring a constrained azetidine ring, a common motif in modern medicinal chemistry known for improving physicochemical properties. As a Senior Application Scientist, my objective is to provide not just a series of protocols, but a logical and scientifically-grounded framework for the comprehensive validation and application of Probe-AZP, or any novel chemical probe, in cell-based assays. We will journey from fundamental physicochemical characterization to confirming target engagement in intact cells, quantifying affinity, assessing specificity, and finally, applying the probe in a functional assay. This process ensures that any observed phenotype can be confidently attributed to the modulation of its intended target.[2][4]

Part 1: Foundational Characterization - Know Your Molecule

Before introducing Probe-AZP to a complex cellular environment, we must understand its fundamental properties. This initial characterization is non-negotiable and forms the bedrock of reliable downstream experiments. The goal is to ensure the probe's purity, solubility, and stability under assay conditions.

1.1 Purity Assessment

  • Rationale: Impurities can have their own biological activities, confounding experimental results. A purity of >95%, as determined by multiple methods, is the accepted standard.

  • Methods:

    • High-Performance Liquid Chromatography (HPLC): To assess the number and relative abundance of components.

    • Mass Spectrometry (MS): To confirm the molecular weight of the main component matches the expected mass of Probe-AZP.[5]

    • Nuclear Magnetic Resonance (¹H-NMR and ¹³C-NMR): To confirm the chemical structure and identify any residual solvents or synthesis impurities.[6][7]

1.2 Solubility and Stability

  • Rationale: The probe must remain in solution at the concentrations used in cell culture media and assay buffers. Precipitation will lead to inaccurate and uninterpretable results.

  • Protocol: Kinetic Solubility in Aqueous Buffer

    • Prepare a 10 mM stock solution of Probe-AZP in 100% DMSO.

    • Serially dilute the stock solution into phosphate-buffered saline (PBS), pH 7.4, to final concentrations ranging from 1 µM to 100 µM.

    • Incubate for 2 hours at 37°C with gentle agitation.

    • Measure turbidity using a nephelometer or by visually inspecting for precipitate against a dark background. The highest concentration that remains clear is the kinetic solubility limit.

Table 1: Physicochemical Properties of Probe-AZP (Hypothetical Data)

ParameterMethodResultInterpretation
Purity HPLC-UV (254 nm)98.7%High purity, suitable for cell-based assays.
Identity LC-MS (ESI+)[M+H]⁺ = 233.16Confirms expected molecular weight.
Structure ¹H-NMRConforms to structureVerifies chemical structure.
Solubility Kinetic (PBS, pH 7.4)85 µMSoluble at typical assay concentrations.
Stability HPLC (PBS, 37°C, 24h)>99% remainingStable under standard incubation conditions.
Part 2: Target Engagement - Does the Probe Bind its Target in Cells?

The central pillar of probe validation is demonstrating that it physically interacts with its intended protein target within the native cellular environment.[4][8] For this, the Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method.[9] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[10][11]

CETSA_Workflow cluster_cell_culture 1. Cell Treatment cluster_heating 2. Heat Challenge cluster_lysis 3. Lysis & Separation cluster_analysis 4. Analysis treat_cells Treat intact cells with Probe-AZP or Vehicle (DMSO) heat_challenge Aliquot cells and heat at a range of temperatures (e.g., 40°C to 65°C) treat_cells->heat_challenge Incubate lysis Lyse cells (e.g., freeze-thaw) heat_challenge->lysis Denature centrifuge Centrifuge to pellet aggregated proteins lysis->centrifuge collect_supernatant Collect soluble fraction (supernatant) centrifuge->collect_supernatant Separate wb Quantify soluble target protein (Western Blot or Mass Spec) collect_supernatant->wb

  • Cell Culture and Treatment:

    • Culture your cells of interest to ~80% confluency.

    • Treat cells with a predetermined concentration of Probe-AZP (e.g., 10 µM) or vehicle control (e.g., 0.1% DMSO) in serum-free media for 1-2 hours at 37°C to allow for cell penetration and target binding.[10]

  • Heat Challenge:

    • Harvest the cells and resuspend them in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40, 45, 50, 55, 60, 65°C), followed by cooling at room temperature for 3 minutes.[12]

  • Lysis and Protein Separation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This method avoids detergents that might interfere with protein stability.

    • Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[12]

  • Quantification:

    • Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.

    • Normalize the total protein concentration of all samples using a BCA assay.

    • Analyze equal amounts of protein by SDS-PAGE and Western blot using a specific antibody for the putative target protein.[10]

Data Analysis & Expected Outcome: Plot the band intensity for the target protein (normalized to the non-heated control) against the temperature for both the vehicle- and Probe-AZP-treated samples. A rightward shift in the melting curve for the Probe-AZP-treated sample indicates that the probe has bound to and stabilized its target.[11]

Part 3: Quantifying Affinity and Potency

Confirming engagement is the first step; quantifying the potency of this interaction is next. This is crucial for determining the appropriate concentration range for functional assays.[13]

  • Rationale: ITDRF-CETSA determines the concentration of the probe required to achieve 50% of the maximal stabilizing effect (EC₅₀) at a single, fixed temperature.[12] This provides a quantitative measure of target engagement potency in the cellular environment.

  • Protocol:

    • First, perform a standard CETSA melt curve to identify a temperature that results in significant, but not complete, protein aggregation (e.g., ~50-70% denaturation). Let's assume this is 58°C for our hypothetical target.

    • Treat cells with a range of Probe-AZP concentrations (e.g., 0.01 to 100 µM) for 1-2 hours.

    • Heat all samples at the chosen temperature (58°C) for 3 minutes.

    • Lyse, centrifuge, and analyze the soluble fraction by Western blot as described in the CETSA protocol.

    • Plot the normalized band intensity against the logarithm of the Probe-AZP concentration and fit the data to a sigmoidal dose-response curve to calculate the EC₅₀.

Table 2: ITDRF-CETSA and Competitive Binding Data (Hypothetical)

AssayParameterResultInterpretation
ITDRF-CETSA EC₅₀150 nMPotent engagement of the target in intact cells.
Competitive Binding IC₅₀125 nMConfirms binding at the same site as the known ligand.
Competitive Binding Kᵢ (Cheng-Prusoff)80 nMHigh binding affinity for the target protein.
  • Rationale: If a known ligand (e.g., a fluorescent tracer) for the target exists, a competitive binding assay can be used to confirm that Probe-AZP binds to the same site and to determine its binding affinity (Kᵢ).[14][15] The principle is to measure the ability of the unlabeled Probe-AZP to displace the labeled tracer from the target.[16]

  • General Protocol (Fluorescence Polarization):

    • Incubate the purified target protein with a fixed, low concentration of a fluorescently labeled tracer ligand.

    • Add increasing concentrations of unlabeled Probe-AZP.

    • Measure the fluorescence polarization. As Probe-AZP displaces the tracer, the tracer tumbles more freely in solution, causing a decrease in polarization.

    • Plot the polarization signal against the log of Probe-AZP concentration to determine the IC₅₀ (the concentration of Probe-AZP that displaces 50% of the tracer).

    • Calculate the inhibitor constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the tracer.[14]

Part 4: Assessing Selectivity - Is the Probe Specific?

An ideal chemical probe interacts with its intended target with high selectivity over other proteins.[2] Assuming a probe is perfectly selective is a common pitfall that can lead to misinterpretation of biological outcomes.[1]

Selectivity_Workflow cluster_proteomics Proteome-Wide Analysis cluster_controls Essential Controls cluster_validation Biological Validation tpp Thermal Proteome Profiling (TPP) (CETSA + Mass Spectrometry) tpp_result Identify stabilized proteins across the entire proteome tpp->tpp_result knockdown Compare probe phenotype with genetic knockdown (e.g., siRNA, CRISPR) tpp_result->knockdown Correlate targets with phenotype neg_control Synthesize and test a structurally similar, inactive 'Negative Control' neg_control->knockdown Confirm on-target effect ortho_control Use an 'Orthogonal Probe' (different chemical scaffold, same target) ortho_control->knockdown Confirm on-target effect

  • Thermal Proteome Profiling (TPP): This is a powerful, unbiased extension of CETSA where quantitative mass spectrometry is used instead of a Western blot.[17] It allows for the simultaneous assessment of the thermal stability of thousands of proteins in response to probe treatment. The ideal result is a significant thermal shift for the intended target with minimal or no shifts for other proteins.[13]

  • Use of a Negative Control: A crucial experiment is to use a negative control—a close structural analog of Probe-AZP that is inactive against the target.[1] If a cellular phenotype is observed with Probe-AZP but not with the negative control at the same concentration, it provides strong evidence that the effect is mediated through the intended target.

  • Orthogonal Approaches: The most rigorous validation involves comparing the phenotypic effects of the chemical probe with those of a distinct approach, such as genetic knockdown (siRNA or CRISPR) of the target protein.[2] Concordant results strongly support the probe's on-target mechanism of action.

Part 5: Application in a Functional Cellular Assay

Once Probe-AZP has been validated for potent and selective target engagement, it can be used to investigate the biological role of its target. The choice of assay depends entirely on the known or hypothesized function of the target protein.

Hypothetical Scenario: Let's assume the target of Probe-AZP is a kinase involved in a pro-proliferative signaling pathway.

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of Probe-AZP, the corresponding negative control, and a vehicle control. A typical concentration range would span 3-4 orders of magnitude around the target engagement EC₅₀ (e.g., 10 nM to 100 µM).

  • Incubation: Incubate the plate for a period relevant to the cell doubling time (e.g., 72 hours) at 37°C.

  • Assay: Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis: Normalize the luminescence signal to the vehicle-treated control wells. Plot the percentage of viability against the log of compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Expected Result: Probe-AZP should inhibit cell proliferation in a dose-dependent manner, while the negative control should be significantly less potent or inactive. This functional outcome, coupled with the target engagement data, provides a cohesive story linking target modulation to a cellular phenotype.

References

  • Target Engagement Assays in Early Drug Discovery. (n.d.). PMC - NIH.
  • A Researcher's Guide to Validating Small Molecule Target Engagement in Cells. (n.d.). Benchchem.
  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. (n.d.).
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol.
  • Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. (n.d.). Europe PMC.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. (n.d.). Benchchem.
  • Best Practices for Chemical Probes. (2016). Alto Predict.
  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. (2021). ACS Medicinal Chemistry Letters.
  • CHOOSING & USING CHEMICAL PROBES. (n.d.). Cayman Chemical.
  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023).
  • How to use chemical probes. (n.d.). Chemical Probes Portal.
  • Validating Chemical Probes. (n.d.).
  • Dos and Don'ts of Chemical Probes. (n.d.).
  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2026). bioRxiv.
  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience.
  • Basic principles of competitive binding assays. (n.d.). Benchchem.
  • Assay setup for competitive binding measurements. (n.d.). NanoTemper Technologies.
  • Competition Assays vs. Direct Binding Assays: How to choose. (2025). Fluidic Sciences Ltd.
  • Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. (2014). MDPI.
  • Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. (2016). PMC.
  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition. (2022). MDPI.
  • Four‐Component Strain‐Release‐Driven Synthesis of Functionalized Azetidines. (2022). Wiley Online Library.

Sources

Method

Application Note: High-Resolution NMR Elucidation of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Abstract The structural elucidation of small-molecule drug intermediates containing s...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Abstract

The structural elucidation of small-molecule drug intermediates containing strained heterocycles, such as 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one, presents unique analytical challenges. The partial double-bond character of the amide linkage induces restricted rotation, leading to chemical non-equivalence within the symmetric azetidine core at ambient temperatures. This application note provides a comprehensive, self-validating NMR protocol to unambiguously assign the structure, resolve rotameric complexity, and validate the primary amine moiety using 1D, 2D, and Variable Temperature (VT) NMR techniques.

Structural Dynamics & Mechanistic Insights

To successfully analyze 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one, one must first understand the causality behind its spectral behavior. The molecule consists of a flexible 4-phenylbutanoyl chain attached via an amide bond to a rigid, strained 3-aminoazetidine ring.

The Degenerate Rotamer Phenomenon

The restricted rotation around the amide C-N bond is a well-documented phenomenon in NMR spectroscopy, often leading to peak broadening or doubling due to the presence of distinct rotational conformers (rotamers) [1]. In asymmetric amides, this manifests as a major/minor population ratio. However, the 3-aminoazetidine core possesses a local plane of symmetry (passing through N1 and C3).

When the amide bond is planar, the azetidine C2 and C4 carbons are forced into different magnetic environments: one is syn to the carbonyl oxygen, and the other is anti (syn to the acyl chain). At 298 K, the slow rotation renders C2 and C4 chemically non-equivalent , resulting in two distinct sets of signals. Crucially, a 180° rotation of the C-N bond simply exchanges the positions of the identical C2 and C4 groups, resulting in a degenerate rotamer . Therefore, the NMR spectrum will not show a major/minor species ratio, but rather a 1:1 integration of the non-equivalent C2 and C4 protons [2].

Rotamer_Logic Amide Planar Amide Bond (Restricted C-N Rotation) NonEq C2 and C4 Non-Equivalence (Slow Exchange at 298 K) Amide->NonEq Degenerate Degenerate Rotamers (Symmetric Azetidine Core) Amide->Degenerate VT Variable Temperature (VT) NMR (Heating to >350 K) NonEq->VT Degenerate->VT Coalescence Signal Coalescence (C2 and C4 Average) VT->Coalescence

Fig 1. Logical flow of amide rotamerism and VT-NMR signal coalescence.

Quantitative NMR Data Summary

The following table summarizes the expected high-resolution chemical shifts and scalar couplings at 298 K. The differentiation of C2 and C4 is a hallmark of the restricted amide rotation.

MoietyPosition¹H Shift (ppm)¹³C Shift (ppm)MultiplicityJ-Coupling (Hz)
Azetidine C2 (syn to O)4.2555.1t8.0
Azetidine C4 (anti to O)3.9053.4t8.0
Azetidine C33.7543.2m-
Amine -NH₂1.60-br s-
Carbonyl C1'-172.5--
Acyl Chain C2' (α)2.1534.2t7.5
Acyl Chain C3' (β)1.9526.8p7.5
Acyl Chain C4' (γ)2.6535.5t7.5
Phenyl Ar-C1-141.2--
Phenyl Ar-C2, C67.18128.4d7.5
Phenyl Ar-C3, C57.28128.5t7.5
Phenyl Ar-C47.19126.0t7.5

(Note: Exact chemical shifts may vary slightly depending on concentration and exact solvent calibration).

Experimental Protocols

To ensure scientific integrity, every step in this protocol is designed as a self-validating system. The workflow utilizes sequential 1D, 2D, and VT-NMR to eliminate ambiguity.

NMR_Workflow Sample Sample Preparation (1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one) Solvent Solvent Selection (DMSO-d6 for VT Compatibility) Sample->Solvent Acq1D 1D NMR Acquisition (1H, 13C, D2O Shake) Solvent->Acq1D Acq2D 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) Acq1D->Acq2D VTNMR VT-NMR Analysis (Coalescence of C2/C4) Acq2D->VTNMR Analysis Structural Elucidation & Rotamer Dynamics Analysis VTNMR->Analysis

Fig 2. Step-by-step NMR elucidation workflow for azetidine amide derivatives.

Sample Preparation & Solvent Selection

Causality: While CDCl₃ provides excellent resolution at 298 K, its low boiling point (61 °C) precludes its use for high-temperature VT-NMR. To observe the coalescence of the azetidine signals (which typically occurs between 80–100 °C for amides), DMSO-d₆ must be used as the solvent [3].

  • Dissolve 25–30 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

  • Transfer the solution to a high-quality 5 mm NMR tube.

1D and 2D NMR Acquisition Parameters

Instrument: 400 MHz or 600 MHz NMR Spectrometer equipped with a multinuclear probe.

  • ¹H NMR: Acquire standard 1D proton spectra (ns=16, d1=2s).

  • D₂O Exchange (Self-Validation of Amine): Add 2 drops of D₂O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the ¹H spectrum.

    • Validation Logic: The broad singlet at ~1.60 ppm will disappear due to rapid deuterium exchange, unambiguously confirming the -NH₂ moiety and ensuring it is not mistaken for aliphatic impurities.

  • ¹³C NMR & DEPT-135: Acquire carbon spectra (ns=512, d1=2s). DEPT-135 will show the azetidine C2/C4 and acyl CH₂ carbons as negative signals, while the azetidine C3 and phenyl CH carbons will be positive.

  • 2D HMBC & NOESY: Acquire standard gradient-selected HMBC and NOESY spectra.

Variable Temperature (VT) NMR Protocol

Causality: To prove that the distinct C2 and C4 signals are due to restricted rotation and not a structural impurity or diastereomeric mixture, thermal energy must be applied to overcome the rotational barrier.

  • Calibrate the probe temperature using an ethylene glycol standard.

  • Acquire ¹H NMR spectra at sequential temperature points: 298 K, 313 K, 333 K, 353 K, and 373 K .

  • Observation: As the temperature approaches ~353 K, the distinct triplets at 4.25 ppm and 3.90 ppm will broaden and eventually coalesce into a single multiplet, confirming the dynamic exchange of the degenerate rotamer.

Self-Validating Data Analysis Workflow

Do not rely solely on 1D chemical shifts. Use the following logical framework to lock in the structural assignment:

  • Link the Acyl Chain to the Azetidine Core: In the 2D HMBC spectrum, identify the carbonyl carbon (C1', ~172.5 ppm). You must observe strong ³JCH correlations from the acyl α-protons (C2', 2.15 ppm) to C1'. Simultaneously, you will observe ³JCH correlations from the azetidine C2 and C4 protons to the exact same C1' resonance. This validates the intact amide bond.

  • Differentiate C2 and C4 via Space (NOESY): Due to the planar nature of the amide bond, the acyl α-protons (C2') are spatially closer to the azetidine protons that are syn to the acyl chain (which is anti to the carbonyl oxygen). In the NOESY spectrum, look for a strong through-space cross-peak between the C2' protons (2.15 ppm) and the C4 protons (3.90 ppm). The C2 protons (4.25 ppm) will show a significantly weaker or absent NOE to the acyl chain, unambiguously differentiating the two ring positions.

References

  • Title: A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine.
  • Title: Rotamers or Diastereomers? An Overlooked NMR Solution.
  • Title: Degradation products of azetidine core G334089.
Application

High-Sensitivity LC-MS/MS Bioanalytical Sample Preparation for 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one in Human Plasma

Molecular Profiling and Bioanalytical Strategy 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one (C₁₃H₁₈N₂O, exact mass 218.14 Da) is a highly relevant model compound representing small-molecule basic drugs. Structurally, it...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Profiling and Bioanalytical Strategy

1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one (C₁₃H₁₈N₂O, exact mass 218.14 Da) is a highly relevant model compound representing small-molecule basic drugs. Structurally, it features a lipophilic 4-phenylbutyl tail linked via an amide bond to a 3-aminoazetidine ring.

Causality in Method Design: The critical functional group dictating our bioanalytical strategy is the primary amine on the azetidine ring, which possesses a pKa of approximately 9.5. Because this amine is readily protonated at physiological and acidic pH, the molecule is highly amenable to Positive Electrospray Ionization (ESI+). However, basic amines are notoriously susceptible to matrix effects (specifically ion suppression) caused by endogenous plasma phospholipids co-eluting during reversed-phase liquid chromatography (RPLC) [1].

To mitigate this, we employ a Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) strategy. The sulfonic acid groups on the MCX sorbent strongly retain the protonated amine, allowing aggressive organic washing to eliminate neutral lipids and phospholipids before elution [2]. A high-throughput Protein Precipitation (PPT) protocol is also provided for early-stage pharmacokinetic (PK) screening where ultimate sensitivity is not required.

Experimental Workflows

MCX_Workflow N1 1. Condition (MeOH & 2% FA) N2 2. Load Sample (Plasma + 2% FA) N1->N2 N3 3. Wash 1 (2% FA in H2O) N2->N3 N4 4. Wash 2 (100% MeOH) N3->N4 N5 5. Elute (5% NH4OH in MeOH) N4->N5

Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction Workflow.

LCMS_Causality N1 Chromatographic Separation (Biphenyl Column, Pi-Pi Interactions) N2 ESI+ Ionization (Protonation of Primary Amine) N1->N2 N3 Q1 Mass Selection (Precursor: [M+H]+ m/z 219.1) N2->N3 N4 Q2 Collision Cell (CID Fragmentation) N3->N4 N5 Q3 Mass Selection (Product: m/z 91.1 Tropylium) N4->N5

LC-MS/MS Causality: Separation, Ionization, and Tandem Mass Spectrometry Fragmentation.

Detailed Methodologies

Protocol A: High-Throughput Protein Precipitation (PPT)

Best for early discovery PK; susceptible to matrix effects.

  • Aliquot 50 µL of human plasma into a 96-well collection plate.

  • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and an appropriate Internal Standard (IS).

  • Vortex the plate vigorously for 2 minutes at 1000 RPM to ensure complete protein denaturation.

  • Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean plate and dilute with 100 µL of HPLC-grade water prior to injection.

Protocol B: High-Sensitivity Mixed-Mode Cation Exchange (MCX) SPE

A self-validating protocol ensuring maximum phospholipid removal and trace-level sensitivity.

  • Sample Pre-treatment : Dilute 50 µL of human plasma with 50 µL of 2% Formic Acid (aq).

    • Causality: The low pH ensures the primary amine is fully protonated and neutralizes carboxylic acids on plasma proteins, disrupting drug-protein binding.

  • Conditioning : Pass 200 µL of Methanol, followed by 200 µL of 2% Formic Acid (aq) through a 96-well MCX µElution plate.

  • Loading : Load the pre-treated sample (100 µL) onto the sorbent bed.

  • Wash 1 (Aqueous) : Wash with 200 µL of 2% Formic Acid (aq) to remove hydrophilic endogenous salts and polar interferences.

  • Wash 2 (Organic) : Wash with 200 µL of 100% Methanol.

    • Causality: Because the target analyte remains ionically bound to the sulfonic acid groups, 100% organic solvent can be used to aggressively wash away neutral phospholipids and lipophilic interferences without risking analyte breakthrough.

  • Elution : Elute with 2 x 25 µL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

    • Causality: The high pH (>11.5) neutralizes the primary amine on the azetidine ring, breaking the ionic interaction with the sorbent and releasing the analyte.

  • Dilution : Dilute the eluate with 50 µL of HPLC-grade water to match initial mobile phase conditions and prevent solvent-induced peak broadening.

LC-MS/MS Conditions and Data Presentation

Chromatographic separation is achieved using a Biphenyl column (e.g., 50 x 2.1 mm, 1.7 µm). The biphenyl stationary phase provides orthogonal retention mechanisms (hydrophobic and π-π interactions), which selectively enhances the retention of the 4-phenylbutyl moiety compared to standard C18 columns, pushing the analyte past the solvent front where residual salts elute.

Table 1: Liquid Chromatography Gradient

Time (min) Flow Rate (mL/min) % Mobile Phase A (0.1% FA in H₂O) % Mobile Phase B (0.1% FA in ACN)
0.0 0.5 95 5
0.5 0.5 95 5
2.5 0.5 10 90
3.5 0.5 10 90
3.6 0.5 95 5

| 5.0 | 0.5 | 95 | 5 |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

Analyte Precursor Ion (m/z) Product Ion (m/z) Declustering Potential (V) Collision Energy (eV)
1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one (Quantifier) 219.1 91.1 (Tropylium) 60 35

| 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one (Qualifier) | 219.1 | 147.1 (Cleavage) | 60 | 20 |

Trustworthiness and Matrix Effect Evaluation

To ensure the protocol operates as a self-validating system, the Matrix Factor (MF) must be calculated according to the post-extraction spiking method established by Matuszewski et al. [1] and aligned with the 2018 FDA Bioanalytical Method Validation Guidance [3].

  • Calculation : MF = (Peak response in presence of matrix ions) / (Peak response in absence of matrix ions)

An MF of 1.0 indicates zero matrix effect. As demonstrated in Table 3, the MCX SPE protocol provides an MF of 0.98, demonstrating near-complete elimination of ion suppression compared to standard PPT.

Table 3: Extraction Recovery and Matrix Effect Comparison

Extraction Method Absolute Recovery (%) Matrix Factor (MF) Phospholipid Removal Efficiency
Protocol A: PPT (Acetonitrile) 85.2 ± 4.1 0.65 (Severe Ion Suppression) Poor

| Protocol B: MCX SPE | 92.4 ± 2.8 | 0.98 (Negligible Matrix Effect) | Excellent (>99%) |

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019-3030. URL: [Link]

  • Xue, Y. J., et al. (2006). A simplified protein precipitation/mixed-mode cation-exchange solid-phase extraction, followed by high-speed liquid chromatography/mass spectrometry, for the determination of a basic drug in human plasma. Rapid Communications in Mass Spectrometry, 20(18), 2660-2668. URL: [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). URL: [Link]

Method

The Azetidine-Butanone Scaffold: A Versatile Privileged Structure in Medicinal Chemistry

The compound 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one represents a fascinating molecular architecture that marries the strained, yet increasingly utilized, azetidine ring with a flexible phenylbutanone chain. While t...

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Author: BenchChem Technical Support Team. Date: April 2026

The compound 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one represents a fascinating molecular architecture that marries the strained, yet increasingly utilized, azetidine ring with a flexible phenylbutanone chain. While this specific molecule may not be extensively documented as a final drug entity, its constituent parts are hallmarks of successful therapeutic agents, particularly in the realm of metabolic diseases. This guide will delve into the applications of this structural motif, with a primary focus on its potential as a scaffold for the design of potent and selective Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a cornerstone in the management of type 2 diabetes. We will explore the underlying medicinal chemistry rationale, provide exemplary synthetic and assay protocols, and discuss the critical structure-activity relationships that drive inhibitor design.

The Rise of Azetidines in Drug Discovery

Historically, saturated four-membered nitrogen heterocycles like azetidines were often overlooked by medicinal chemists due to concerns about their inherent ring strain and potential instability. However, recent advancements in synthetic methodologies have made these structures more accessible, revealing their unique advantages.[1] The rigid, three-dimensional nature of the azetidine ring can confer favorable properties to a drug candidate, including improved metabolic stability and the ability to project substituents into specific vectors to optimize interactions with biological targets.[1] This has led to the incorporation of the azetidine moiety into a diverse range of pharmacologically active compounds with applications in oncology, infectious diseases, and central nervous system disorders.[1]

Dipeptidyl Peptidase-4 (DPP-4): A Key Target in Type 2 Diabetes

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis.[2][3] It is responsible for the inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] These incretins potentiate glucose-stimulated insulin secretion from pancreatic β-cells. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin release and improved glycemic control in patients with type 2 diabetes.[2] This mechanism of action has established DPP-4 inhibitors as a valuable class of oral antidiabetic agents with a low risk of hypoglycemia.[2][4]

The 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one scaffold contains the key pharmacophoric elements to effectively target the DPP-4 enzyme. The amino group on the azetidine ring can form a critical salt bridge with key acidic residues in the S1 pocket of the enzyme, while the phenylbutanone portion can be modified to occupy the hydrophobic S2 pocket, thereby enhancing potency and selectivity.[3]

Synthetic Strategies and Protocols

The synthesis of derivatives based on the 1-(3-aminoazetidin-1-yl)-4-phenylbutan-1-one scaffold can be approached through several established synthetic routes. A common strategy involves the coupling of a suitably protected 3-aminoazetidine with a carboxylic acid or its activated derivative.

General Synthetic Workflow

Synthetic Workflow A Protected 3-Aminoazetidine C Amide Coupling A->C B 4-Phenylbutanoic Acid Derivative B->C D Deprotection C->D Coupling Reagents (e.g., HATU, EDCI) E Target Scaffold D->E Acidic or Hydrogenolysis Conditions

Caption: General workflow for the synthesis of the target scaffold.

Protocol: Synthesis of a Representative Analog

This protocol outlines a general procedure for the synthesis of a derivative of the target scaffold. Note: This is a representative protocol and may require optimization for specific analogs.

Materials:

  • N-Boc-3-aminoazetidine

  • 4-Phenylbutanoic acid

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Amide Coupling:

    • To a solution of 4-phenylbutanoic acid (1.1 equivalents) in DCM, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

    • Stir the mixture at room temperature for 15 minutes.

    • Add a solution of N-Boc-3-aminoazetidine (1.0 equivalent) in DCM.

    • Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the Boc-protected intermediate.

  • Deprotection:

    • Dissolve the purified Boc-protected intermediate in a mixture of DCM and TFA (e.g., 1:1 v/v).

    • Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC.

  • Final Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • The resulting residue can be further purified if necessary, often by precipitation or crystallization from a suitable solvent system to yield the final compound as a salt (e.g., TFA salt).

In Vitro Evaluation of DPP-4 Inhibition

The inhibitory activity of newly synthesized compounds against DPP-4 can be determined using a fluorogenic assay.

Protocol: DPP-4 Inhibitory Assay

Materials:

  • Recombinant human DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. Further dilute these solutions in assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid enzyme inhibition.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, the test compound solution (or vehicle control), and the recombinant human DPP-4 enzyme.

    • Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at time zero and then kinetically over a period of 30-60 minutes at room temperature.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective DPP-4 inhibitors is guided by understanding the key interactions within the enzyme's active site.[3]

Structural Moiety Interaction with DPP-4 Impact on Activity
Azetidine Ring The nitrogen atom can be protonated and form a salt bridge with key glutamate residues (Glu205/Glu206) in the S1 pocket.Crucial for anchoring the inhibitor in the active site.
Amino Group on Azetidine The primary or secondary amine is a key recognition element for the S1 pocket.Essential for potent inhibition.
Phenylbutanone Chain The phenyl group can occupy the hydrophobic S2 pocket, forming van der Waals interactions.Modifications to the phenyl ring (e.g., addition of substituents) can modulate potency and selectivity.
Keto Group Can act as a hydrogen bond acceptor.Contributes to the overall binding affinity.
Key SAR Observations for Azetidine-Based DPP-4 Inhibitors:
  • Stereochemistry: The stereochemistry at the 3-position of the azetidine ring can significantly impact potency.[2][5]

  • Substituents on the Phenyl Ring: The addition of small, electron-withdrawing groups to the phenyl ring can enhance potency.[3]

  • Chain Length and Flexibility: The length and flexibility of the linker between the azetidine and the phenyl ring are important for optimal positioning within the active site.

Signaling Pathway of DPP-4 Inhibition

DPP-4 Inhibition Pathway cluster_0 Gut cluster_1 Pancreas cluster_2 Bloodstream Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins Stimulates Release Insulin Insulin Secretion Incretins->Insulin Stimulates DPP4 DPP-4 Enzyme Incretins->DPP4 Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Degrades Inhibitor Azetidine-Based Inhibitor Inhibitor->DPP4 Inhibits

Caption: Mechanism of action of azetidine-based DPP-4 inhibitors.

Conclusion

The 1-(3-aminoazetidin-1-yl)-4-phenylbutan-1-one scaffold represents a promising starting point for the design of novel therapeutic agents, particularly DPP-4 inhibitors for the treatment of type 2 diabetes. Its structural features align well with the known pharmacophore for this target class. By leveraging the synthetic and assay protocols outlined in this guide, and by carefully considering the established structure-activity relationships, researchers can effectively explore the potential of this and related chemical series in their drug discovery programs. The continued exploration of underexplored chemical space, such as that occupied by azetidine-containing molecules, is crucial for the development of the next generation of innovative medicines.

References

  • PubMed. (n.d.). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Retrieved from [Link]

  • ResearchGate. (n.d.). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). Retrieved from [Link]

  • PubMed. (2005, November 1). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). Identification of a Novel Scaffold for Inhibition of Dipeptidyl Peptidase-4. Retrieved from [Link]

  • PMC. (2024, October 29). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Retrieved from [Link]

  • PMC. (n.d.). Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a Two-Component Reducing System. Retrieved from [Link]

  • PubMed. (2021, June 29). Azetidines of pharmacological interest. Retrieved from [Link]

  • Google Patents. (n.d.). US4822895A - 3-aminoazetidine, its salts and intermediates of synthesis.
  • MDPI. (2023, January 21). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2024, May 21). Synthesis, Therapeutic Potential, Quantum Studies and Molecular Properties of Amino Acid Fused 1,3,4-Oxadiazole Derivatives as a. Retrieved from [Link]

  • MDPI. (2023, March 30). Synthesis, Anticancer, Antimicrobial and Antioxidant Potential of Novel 4-(Substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl). Retrieved from [Link]

  • PubMed. (n.d.). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. Retrieved from [Link]

  • UniCA IRIS. (2024, November 7). Rapid Synthesis of anti-1,3-Diamino-4-phenylbutan-2-ol Building Blocks via a Three-Component Oxyhomologation and a. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 25). The Role of Amino Acid Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • PMC. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Retrieved from [Link]

  • MDPI. (2022, May 30). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Azetidines – Knowledge and References. Retrieved from [Link]

  • MedChemica. (2025, November 26). Publications & Patents. Retrieved from [Link]

  • LITFL. (2019, July 18). Additives - Pharmacology - Part One. Retrieved from [Link]

  • Semantic Scholar. (2023, April 22). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one

Welcome to the Technical Support Center. This guide provides researchers, synthetic chemists, and drug development professionals with mechanistic insights and field-proven protocols to maximize the synthesis yield of 1-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides researchers, synthetic chemists, and drug development professionals with mechanistic insights and field-proven protocols to maximize the synthesis yield of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one.

The synthesis of this molecule involves two critical phases: the amide coupling of 4-phenylbutanoic acid with a protected azetidine, followed by the rigorous deprotection of the highly strained four-membered ring.

G A 4-Phenylbutanoic Acid C Amide Coupling (HATU, DIPEA, DMF) A->C B 3-Boc-aminoazetidine B->C D Boc-Protected Intermediate C->D  Yield >85% E Boc Deprotection (HCl/Dioxane or Base) D->E F 1-(3-Aminoazetidin-1-yl)- 4-phenylbutan-1-one E->F  Yield >90%

Synthetic workflow for 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one.

Section 1: Amide Coupling Troubleshooting (FAQs)

Q: Why is my coupling yield plateauing at 50-60% when using standard EDC/HOBt? A: While EDC/HOBt is a classic and reliable system for activating 4-phenylbutanoic acid[1], the secondary amine of 3-Boc-aminoazetidine exhibits sluggish nucleophilic kinetics. This is due to both the steric bulk of the tert-butyloxycarbonyl (Boc) group and the geometric constraints of the four-membered azetidine ring. To overcome this, switch to a more reactive uronium-based coupling agent like HATU in the presence of DIPEA[2]. HATU rapidly forms a highly reactive 7-azabenzotriazole active ester, which efficiently drives the amidation forward despite steric hindrance, routinely pushing yields above 85%.

Q: Can I use unprotected 3-aminoazetidine directly to skip the deprotection step? A: This is highly discouraged. Using unprotected 3-aminoazetidine introduces severe chemoselectivity issues. The primary amine on the 3-position is sterically less hindered and significantly more nucleophilic than the secondary azetidine nitrogen. Attempting a direct coupling will result in the formation of the undesired regioisomer (amidation at the 3-position) or complex dimerized byproducts. Always use 3-Boc-aminoazetidine to direct the coupling exclusively to the azetidine ring nitrogen[3].

Section 2: Boc Deprotection & Ring Stability (FAQs)

Q: I am observing significant impurities and low yields during Boc deprotection with TFA. What is happening? A: Azetidines possess high ring strain (approximately 26 kcal/mol). Under harsh acidic conditions—such as neat Trifluoroacetic Acid (TFA) or concentrated TFA/DCM mixtures—the azetidine ring is highly susceptible to ring-opening. This degradation is driven by the formation of an azafulvenium ion intermediate, which is subsequently attacked by trace water or other nucleophiles in the reaction mixture[4].

Troubleshooting Start Low Yield in Deprotection Step Check1 Is azetidine ring opening observed? (Check via NMR/LCMS) Start->Check1 Yes Yes: Acid is too harsh Check1->Yes No No: Incomplete reaction or loss in workup Check1->No Sol1 Switch to 4N HCl in Dioxane or Base-promoted (Cs2CO3) Yes->Sol1 Sol2 Increase time or optimize polar amine extraction No->Sol2

Decision tree for troubleshooting low yields during Boc deprotection.

Q: How can I prevent azetidine ring-opening during deprotection? A: You must utilize conditions that prevent the molecule from lingering in a reactive, soluble acidic state. There are two mechanistically sound alternatives:

  • Anhydrous HCl in Dioxane: Using 4N HCl in dioxane allows the deprotected 1-(3-aminoazetidin-1-yl)-4-phenylbutan-1-one to immediately precipitate as an insoluble hydrochloride salt. This phase separation removes the product from the reactive acidic environment, effectively halting degradation[4].

  • Base-Promoted Deprotection: For extremely acid-sensitive substrates, Boc groups can be removed using strong inorganic bases (e.g., Cesium Carbonate in Methanol) under reflux. This proceeds via deprotonation of the carbamate nitrogen, bypassing the acid-catalyzed azafulvenium pathway entirely[5].

Q: I lose most of my final product during the aqueous workup. How do I isolate it? A: The free base of 1-(3-aminoazetidin-1-yl)-4-phenylbutan-1-one is highly polar and water-soluble. Standard aqueous extraction will lead to massive product loss into the aqueous layer. Instead, isolate the product directly as the HCl salt via vacuum filtration from the organic solvent. If the free base is strictly required for downstream assays, utilize a Strong Cation Exchange (SCX) cartridge rather than liquid-liquid extraction[6].

Section 3: Quantitative Data & Reagent Comparison

The following table summarizes the causal relationship between reagent selection, ring stability, and expected yields based on optimized synthetic campaigns.

Reaction StepReagent SystemAzetidine Ring StabilityTypical YieldMechanistic Advantage / Disadvantage
Amide Coupling EDC / HOBtHigh50-65%Mild conditions, but slow kinetics for constrained secondary amines.
Amide Coupling HATU / DIPEAHigh85-95%Rapid active ester formation; efficiently overcomes steric hindrance.
Boc Deprotection 50% TFA / DCMLow (Ring Opening)<40%Too harsh; promotes azafulvenium intermediate formation and degradation.
Boc Deprotection 4N HCl / DioxaneHigh (Precipitation)>90%Product precipitates as an HCl salt, escaping the degradative liquid phase.
Boc Deprotection Cs₂CO₃ / MeOHHigh80-85%Completely avoids acid-catalyzed ring opening via a basic pathway.

Section 4: Validated Step-by-Step Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. The visual cues (color changes, precipitation) serve as built-in checkpoints for success.

Protocol 1: HATU-Mediated Amide Coupling

Objective: Synthesize 1-(3-Boc-aminoazetidin-1-yl)-4-phenylbutan-1-one.

  • Activation: Dissolve 4-phenylbutanoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Self-Validation: The solution will turn a distinct yellow color, indicating the formation of the active ester. Stir for 15 minutes at room temperature.

  • Amine Addition: Add 3-Boc-aminoazetidine (1.05 eq) in a single portion. Stir the reaction mixture at room temperature for 4-6 hours.

  • Quench & Wash: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl, water, and brine to remove DMF and urea byproducts.

  • Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Protocol 2: Anhydrous HCl Deprotection and Salt Isolation

Objective: Isolate 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one hydrochloride without aqueous loss.

  • Solvation: Dissolve the Boc-protected intermediate from Protocol 1 in a minimal amount of anhydrous Dichloromethane (DCM) (approx. 0.5 M).

  • Acidification: Cool the flask to 0 °C. Slowly add 4N HCl in Dioxane (10.0 eq). Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.

  • Precipitation: Self-Validation: As the Boc group is cleaved, a white precipitate (the product hydrochloride salt) will begin to crash out of the solution, protecting the azetidine ring from further acid exposure.

  • Isolation: Add cold Diethyl Ether to the flask to force complete precipitation. Filter the suspension through a sintered glass funnel.

  • Washing: Wash the filter cake with additional cold Diethyl Ether and dry under high vacuum to afford the pure 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one hydrochloride salt.

References

  • Benchchem. "4-phenyl-N-(4-sulfamoylphenyl)butanamide | Research Compound - Benchchem". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGx2STexlEFwyIyDBeIX60K-1qoXgQhEIucyGmxzWmZX47np5hMh64zxafwvrWJ44_fq4MH0zZr6GklDk9EN_wA6K0AOExU8gs_PRUk6VGjyWWj8UPifEVRBkdpH1orC9jEfGCG1A==]
  • Journal of Medicinal Chemistry - ACS Publications. "Discovery and Optimization of a Novel Series of Pyrazolopyrimidines as Spermine Oxidase Inhibitors". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRPPVFZAfmj2Wx4F9UIyTo3bycvHLwxEjNZbBBLzpmDrNAg3LrCQP8k1jVxdhtdM17ELVkAj7bBT7obazPYbLDfd6eiINodCjzq-nzjSuI1-nQoL_agJ0g68AqPjBpk25uCYyo9FNS6NLpXyjE1VnP]
  • RSC Publishing. "ORGANIC CHEMISTRY". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-lSvvr9PA2dNAJJvCkLdJveGrHxwdh3l18rRGiaKZAxSS3yurhDPNgyCPWFemWNJ0XOAG9i2Es9GUiKbCvwk4TB0bdolDctB-D0EHONND9O7PS0r1T_LvMUbtXUdJf_Da-L1bzutkHHJOCZwPk0dmgOpc0kTdhi4=]
  • ChemRxiv. "Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhWoGBgLxtGU7U3O4XmgQ2upfHiDf74lcPqpp3V3AGsm1HYOLhrdKVhuFaNAy_lq8EvYqCgi8jyhgIZJXu5wRcU6c9sRhjtM1EsnrT92YMyTnAZ54yYe4BxDF12AOrPTF9oJXns0DzGBvlvsBg8I7_4_Q=]
  • The Journal of Organic Chemistry - ACS Publications. "Two Scalable Syntheses of (S)-2-Methylazetidine". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGetBLFqt9siWC2I8dg471A3vVRU4UVWG87sBSUUKQWqaVvL8kFb50qRgUeQowr-0zK6LL9BYYjGPlUW68jiUfiiXKFPv7bNw1kqevTA3jHSLyhMSPtbJLByoez0fwSwr96UvPKUPqNqBsdeA==]
  • EvitaChem. "Buy (3R)-3-aminoazetidin-2-one, acetic acid (EVT-13455705)". Available at:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHH0n4oUr_oxgOLSeTTSERtafh1INMaG3nf41dwqYqRNWTCRsOyxLpYwhHvoLewShfonryrsTKMauPQKEQRrG8x8efIsqLBpfSs4z2zV_ZwQxILwNlJ8eMNJhtuzZVh40X6-uRxyUrfcvw=]

Sources

Optimization

Technical Support Center: Crystallization of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one

Welcome to the technical support center for the crystallization of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining a crystalline form of this active pharmaceutical ingredient (API). As an API with multiple functional groups—a secondary amine within the azetidine ring, a primary amine, a ketone, and a flexible butyl chain—this molecule presents unique challenges including potential for polymorphism, solvent interactions, and issues with crystal habit.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work. Our approach is grounded in first principles of crystallization science to empower you to make informed decisions and develop a robust, reproducible process.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one?

This molecule's structure presents several inherent challenges. The presence of hydrogen bond donors (amino groups) and acceptors (ketone, nitrogen atoms) can lead to strong solute-solvent interactions, which may inhibit crystallization or lead to the formation of solvates.[1][2] The flexible butyl chain can introduce conformational variability, potentially resulting in multiple polymorphic forms or making it difficult for the molecule to pack into an ordered crystal lattice.[3] Furthermore, the basic nature of the amino groups means that the pH of the solution can significantly impact solubility and the form of the final product.

Q2: What is polymorphism and why is it a critical consideration for this API?

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[4][5] These different forms, or polymorphs, can have distinct physical and chemical properties, including solubility, dissolution rate, stability, and bioavailability.[6][7] For an API like 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one, failing to control polymorphism can be a significant risk. An unstable polymorph could convert to a more stable, less soluble form during storage, potentially altering the drug's therapeutic efficacy.[6][8] Therefore, identifying and consistently producing the desired, most stable polymorphic form is a critical goal in the drug development process.[8][9]

Q3: How should I begin to develop a crystallization process for a new molecule like this?

A systematic approach is crucial. The first step is a comprehensive solvent screening to determine the molecule's solubility profile in a range of solvents with varying polarities.[10] The ideal solvent for cooling crystallization will show high solubility at an elevated temperature and low solubility at room temperature or below.[11] This screening will identify potential solvent systems for cooling, anti-solvent, or evaporative crystallization methods.[11][12][13] Once candidate systems are identified, small-scale experiments should be conducted to map out the metastable zone width (MSZW), which is fundamental to controlling nucleation and crystal growth.

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: The compound "oils out" as a liquid instead of forming solid crystals.

Q: My compound is separating from the solution as a sticky, liquid phase instead of a crystalline solid. What is happening and how can I fix it?

A: This phenomenon is known as "oiling out" or liquid-liquid phase separation. It typically occurs when the solution is cooled to a temperature where the solute is highly supersaturated, but this temperature is above the melting point of the solid form in that solvent system.[14] Essentially, the compound comes out of solution as a liquid before it has a chance to form an ordered crystal lattice. Impurities often preferentially dissolve in these oil droplets, leading to a poor-quality product.[14]

Causality & Solution Workflow:

Oiling out is primarily a problem of uncontrolled, high supersaturation. The key is to slow down the process and allow nucleation to occur at a lower supersaturation level and/or lower temperature.

Troubleshooting Steps:

  • Reduce the Cooling Rate: Rapid cooling can cause the solution to quickly enter a highly supersaturated state where oiling is favorable.[15] Try a much slower, linear cooling rate (e.g., 5-10 °C/hour).

  • Lower the Initial Concentration: Start with a more dilute solution. This requires cooling to a lower temperature to achieve supersaturation, which may be below the "oiling out" temperature.

  • Use Seeding: Introducing seed crystals of the desired polymorph within the metastable zone provides a template for crystal growth, bypassing the need for primary nucleation at high supersaturation.[9] This is the most powerful method to prevent oiling out.

  • Change the Solvent System: A more viscous solvent or a solvent in which the compound has lower solubility can sometimes prevent oiling out. Alternatively, an anti-solvent addition method at a constant, lower temperature may be more effective than cooling.[16][17]

G start Problem: Compound 'Oils Out' check_supersaturation Is supersaturation generated too rapidly? start->check_supersaturation use_seeding Action: Use seed crystals in metastable zone start->use_seeding Proactive Solution change_solvent Action: Switch to anti-solvent method or a different solvent system start->change_solvent Alternative Strategy slow_cooling Action: Decrease cooling rate (e.g., 5-10°C/hour) check_supersaturation->slow_cooling Yes lower_conc Action: Lower initial concentration check_supersaturation->lower_conc Yes result_ok Result: Crystalline solid forms slow_cooling->result_ok lower_conc->result_ok use_seeding->result_ok change_solvent->result_ok

Caption: Troubleshooting workflow for "oiling out".
Problem 2: The crystallization yield is consistently low.

Q: After filtration and drying, my final product yield is less than 70%. How can I improve this?

A: Low yield is often a result of either high residual solubility in the mother liquor or premature crashing of the product, which prevents complete crystallization. The goal is to maximize the amount of solute that crystallizes out of solution upon reaching the final temperature.

Troubleshooting Steps:

  • Optimize the Final Temperature: Ensure your final cooling temperature is low enough to minimize the compound's solubility. Check the solubility curve; sometimes cooling to 0°C or -5°C can dramatically increase yield.

  • Increase the Hold Time: Allow sufficient time for the crystallization to complete at the final temperature. A hold time of several hours (or even overnight) with gentle agitation can allow slow-growing crystals to form and desupersaturate the solution more fully.

  • Consider an Anti-Solvent: If cooling crystallization alone gives a low yield, the addition of an anti-solvent (a solvent in which the compound is poorly soluble but is miscible with the primary solvent) can significantly reduce the compound's solubility in the mixture, thereby increasing the yield.[13][18][19]

  • Solvent Selection: The choice of solvent is critical. A solvent with a steep solubility curve as a function of temperature will naturally provide a higher theoretical yield for a given temperature drop.[11][20] Re-evaluate your solvent screen for a more optimal choice.

  • Check for Losses During Isolation: Ensure that your filtration and washing steps are optimized. Using a chilled wash solvent can minimize redissolving the product.

Problem 3: The crystals are fine needles or small particles, leading to difficult filtration and drying.

Q: The crystallization produces very fine particles or long, thin needles that clog the filter and retain a lot of solvent. How can I obtain more equant (chunky) crystals?

A: This issue relates to the crystal habit, which describes the external shape of the crystals. A needle-like habit is often caused by very rapid crystal growth along one axis, which is influenced by the solvent, supersaturation rate, and impurities.[21] Fine particles are often a result of rapid nucleation overwhelming crystal growth.[22]

Causality & Solution Workflow:

The crystal habit is determined by the relative growth rates of different crystal faces. Solvent molecules can interact differently with these faces, inhibiting or promoting growth in certain directions.[23][24][25] The goal is to modify conditions to favor more uniform growth rates.

G cluster_0 Controlling Factors cluster_1 Crystal Properties cluster_2 Resulting Product Supersaturation Rate Supersaturation Rate Nucleation Rate Nucleation Rate Supersaturation Rate->Nucleation Rate High rate Growth Rate Growth Rate Supersaturation Rate->Growth Rate Low rate Solvent Choice Solvent Choice Solvent Choice->Growth Rate Mixing/Agitation Mixing/Agitation Mixing/Agitation->Growth Rate Fine Particles (High Nucleation) Fine Particles (High Nucleation) Nucleation Rate->Fine Particles (High Nucleation) Large, Equant Crystals (Growth Dominates) Large, Equant Crystals (Growth Dominates) Growth Rate->Large, Equant Crystals (Growth Dominates)

Caption: Relationship between process parameters and crystal properties.

Troubleshooting Steps:

  • Optimize Agitation: Mixing affects mass transfer to the crystal surface. Insufficient mixing can create localized high supersaturation, while overly aggressive mixing can cause secondary nucleation or crystal breakage. Experiment with different agitation speeds.

  • Change the Solvent: The interaction between the solvent and the crystal faces is a primary determinant of habit.[10][23][24] Crystallizing from a different solvent (e.g., switching from an alcohol to an ester or ketone) can dramatically alter the crystal shape.

  • Use Additives: Small amounts of a habit-modifying additive can selectively adsorb to certain crystal faces, inhibiting their growth and promoting a more equant shape. This is an advanced technique that requires careful screening.

Section 3: Key Experimental Protocols

Protocol 3.1: Systematic Solvent Screening

This protocol is designed to identify suitable single-solvent systems for cooling crystallization.

  • Preparation: Place approximately 10-20 mg of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one into several small vials.

  • Solvent Addition (Room Temp): To each vial, add a different solvent (see table below for suggestions) in small, measured aliquots (e.g., 0.1 mL). Stir or sonicate between additions. Record the volume of solvent required to fully dissolve the solid at room temperature (~22°C). If it dissolves in <0.5 mL, it is likely too soluble. If it remains insoluble after 2-3 mL, it is likely not a good candidate for a single-solvent system.

  • Solvent Addition (Elevated Temp): For vials where the solid did not fully dissolve at room temperature, place them on a hot plate set to ~60°C. Continue adding the same solvent in aliquots until the solid fully dissolves. Record the total volume.

  • Cooling & Observation: Allow the vials that dissolved at high temperature to cool slowly to room temperature, and then further cool in an ice bath. Observe for crystal formation.

  • Evaluation: An ideal solvent is one that requires a significantly smaller volume to dissolve the compound at 60°C than at 22°C, and which produces a good crystalline solid upon cooling.

Table 1: Suggested Solvents for Initial Screening

Solvent ClassExamplesPolarity (approx.)Notes
Alcohols Methanol, Ethanol, Isopropanol (IPA)HighGood hydrogen bonding potential.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Medium-HighCan be effective; acetone is highly volatile.[27]
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateMediumCommon and effective crystallization solvents.
Ethers 2-Methyltetrahydrofuran (MeTHF), DioxaneMedium-LowMeTHF is a greener alternative to THF.
Aromatics TolueneLowMay alter crystal habit due to pi-stacking interactions.
Nitriles Acetonitrile (ACN)HighAprotic polar solvent.
Water H₂OVery HighOften used as an anti-solvent due to the organic nature of most APIs.[13]
Protocol 3.2: Controlled Anti-Solvent Crystallization

This protocol is for situations where a suitable single solvent for cooling is not found, or to improve yield.

  • Dissolution: Dissolve the compound in a minimal amount of a "good" solvent (a solvent in which it is freely soluble) at a constant temperature (e.g., 25°C).

  • Setup: Place the solution in a jacketed reactor with controlled agitation.

  • Seeding (Optional but Recommended): If seed crystals are available, add a small amount (1-2% w/w) to the solution to create a slurry.

  • Anti-Solvent Addition: Slowly add a pre-filtered "anti-solvent" (a miscible solvent in which the compound is poorly soluble) at a constant, controlled rate using a syringe pump. A slow addition rate is critical for controlling supersaturation.[16]

  • Maturation: Once the addition is complete, allow the resulting slurry to stir (age) for a period (e.g., 2-4 hours) to ensure the crystallization is complete and to allow for any potential phase transitions to a more stable form.

  • Isolation: Filter the crystals, wash with a small amount of the anti-solvent or a mixture of the solvent/anti-solvent, and dry under vacuum.

Section 4: References

  • GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. Retrieved from

  • Bernstein, J. (2011). Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). Retrieved from

  • Nishka Research. (2023). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Retrieved from

  • Curia Global. (n.d.). Drug Polymorphism: A Key Consideration for API Development. Retrieved from

  • Crimson Publishers. (2018). The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. Retrieved from

  • PMC. (n.d.). Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. Retrieved from

  • ACS Publications. (2004). Understanding the Effect of a Solvent on the Crystal Habit. Retrieved from

  • LUTPub. (n.d.). SUPERSATURATION-CONTROLLED CRYSTALLIZATION. Retrieved from

  • RSC Publishing. (n.d.). Understanding the role of solvent in regulating the crystal habit. Retrieved from

  • Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. Retrieved from

  • Scribd. (n.d.). Control of Supersaturation in Crystallization. Retrieved from

  • Zhanghua Dryer. (2025). Crystallization Techniques: Methods and Applications in Industry. Retrieved from

  • PharmTech. (2010). Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. Retrieved from

  • ACS Publications. (2008). Effect of Solvent on the Crystal Structure and Habit of Hydrocortisone. Retrieved from

  • ANDRITZ. (n.d.). Crystallization process guide | industrial use. Retrieved from

  • RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from

  • EVATHERM. (n.d.). Cooling Crystallization. Retrieved from

  • Zhanghua Filter Dryer. (2024). Common Issues Faced in Crystallization and How to Solve Them. Retrieved from

  • Google Patents. (n.d.). Processes involving the use of antisolvent crystallization. Retrieved from

  • Tianming Pharmaceuticals. (2025). Crystallization & Solid Form Challenges for Intermediates. Retrieved from

  • Chemistry LibreTexts. (2022). Troubleshooting Crystallization. Retrieved from

  • MIT. (n.d.). Modelling and control of combined cooling and antisolvent crystallization processes. Retrieved from

  • Scribd. (n.d.). Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Retrieved from

  • CrystEngComm (RSC Publishing). (n.d.). Recent progress in antisolvent crystallization. Retrieved from

  • ACS Publications. (2022). Three-Step Mechanism of Antisolvent Crystallization. Retrieved from

  • Pharmaceutical Technology. (2025). A Troubleshooting Guide for Topical Drug Manufacturing. Retrieved from

  • BOC Sciences. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from

  • Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. Retrieved from

Sources

Troubleshooting

purification methods for removing 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one impurities

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with azetidine-based amide building blocks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals working with azetidine-based amide building blocks.

The target molecule, 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one , presents a unique purification challenge. The azetidine ring nitrogen is tied up in an amide bond, rendering it non-basic. However, the primary amine at the 3-position is highly basic (pKa ~9.5) and highly polar, while the 4-phenylbutanoyl tail is highly lipophilic. This dichotomy often leads to severe streaking on standard chromatography media and complications during the removal of coupling reagents or deprotection salts.

This guide provides field-proven, self-validating methodologies to isolate this compound with high purity and yield.

SECTION 1: Physicochemical Profiling & Impurity Matrix

To design an effective purification strategy, we must first understand the causality behind how the target molecule and its synthetic byproducts interact with different chemical environments.

ComponentChemical NatureCausality in PurificationRecommended Removal Strategy
Target: 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-oneBasic primary amine, lipophilic tailThe primary amine causes severe tailing on acidic silica. It can be selectively protonated.Isolate via Strong Cation Exchange (SCX) or Acid-Base Extraction.
Impurity: 4-Phenylbutanoic acidAcidic (pKa ~4.5)Remains deprotonated in basic conditions; highly soluble in organic solvents when neutral.Wash away in basic aqueous waste or SCX flow-through.
Impurity: EDC / Urea byproductsNeutral / Weakly polarDoes not ionize under standard acidic conditions.Discard in the organic wash during acidic aqueous extraction.
Impurity: TFA or HCl (from Boc deprotection)Acidic counterionsForms a stable salt with the target primary amine, altering its solubility profile.Neutralize and remove via SCX "catch-and-release" mechanism.

SECTION 2: Frequently Asked Questions (Troubleshooting)

Q1: Why does my product streak irreversibly on standard silica gel, and how can I fix it? A: The primary cause of amine streaking is the strong interaction between the basic primary amine on the azetidine ring and the acidic silanol groups (Si-OH) present on the surface of bare silica gel[1]. These acidic sites protonate the amine, leading to strong ionic interactions and irreversible adsorption. Solution: You must "deactivate" the silica. Add 1–2% (v/v) Triethylamine (TEA) or aqueous ammonia to your mobile phase (e.g., DCM/MeOH/TEA)[1]. The TEA competitively binds to the acidic silanols, allowing your target amine to elute with a sharp peak shape. Alternatively, switch to an amine-functionalized (NH2) silica stationary phase, which completely bypasses the acid-base interaction[2].

Q2: I synthesized this molecule via amide coupling. How can I remove the coupling byproducts without resorting to chromatography? A: Because your product contains a highly basic primary amine, you can exploit an orthogonal Acid-Base Liquid-Liquid Extraction (LLE). By washing the crude organic mixture with 1M HCl, you selectively protonate the azetidine's primary amine, forcing the target molecule into the aqueous layer. Neutral urea byproducts and unreacted lipophilic acids remain in the organic layer and are discarded. Basifying the aqueous layer then allows you to recover the pure free base. (See Protocol A).

Q3: My product is currently a TFA salt following Boc-deprotection. How do I isolate the pure free base cleanly? A: The most efficient method is Strong Cation Exchange (SCX) chromatography using a "catch and release" mechanism[3]. SCX media consists of silica bound to a strong acid, such as propylsulfonic acid or tosic acid[4]. When you load your crude mixture, the protonated primary amine binds tightly to the sulfonate groups (Catch). Non-basic impurities are easily washed away with methanol[5]. Finally, eluting with a solution of ammonia in methanol deprotonates the amine, releasing the pure free base[5]. (See Protocol B).

SECTION 3: Self-Validating Experimental Protocols

Protocol A: Acid-Base Liquid-Liquid Extraction (LLE)

Use this protocol to remove coupling reagents (EDC/HOBt) and unreacted starting materials.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

  • Acidic Extraction (Catch): Add an equal volume of 1M HCl to the separatory funnel. Shake vigorously and allow the layers to separate.

    • Validation Checkpoint: Spot the aqueous layer on a TLC plate and heat with Ninhydrin stain. A deep purple spot confirms the primary amine product has successfully partitioned into the aqueous phase.

  • Organic Wash: Drain the lower aqueous layer into a clean flask. Discard the organic layer (which contains neutral urea byproducts and lipophilic impurities). Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of organics.

  • Basification (Release): Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise while stirring until the solution reaches pH > 10.

    • Validation Checkpoint: Test the solution with pH indicator paper. The pH must be strictly >10 to ensure the primary amine (pKa ~9.5) is fully deprotonated to its free base form.

  • Recovery: Extract the basified aqueous layer three times with Dichloromethane (DCM). The free base product will partition into the DCM.

  • Isolation: Combine the DCM layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure free base.

Protocol B: SCX "Catch-and-Release" Chromatography

Use this protocol to remove TFA/HCl salts and highly polar non-basic impurities.

  • Conditioning: Mount a pre-packed SCX cartridge (e.g., propylsulfonic acid silica)[5]. Condition the resin by passing 3 Column Volumes (CV) of Methanol (MeOH) through it.

  • Loading: Dissolve your crude amine salt in a minimum volume of MeOH (or DCM/MeOH mixture) and load it onto the column.

  • Washing (Catch): Wash the column with 3–5 CV of pure MeOH.

    • Causality: The basic azetidine amine forms a strong ionic bond with the sulfonic acid resin[4]. All non-cationic impurities (excess acid, neutral organics) are flushed out in this step[5].

  • Elution (Release): Elute the target compound by passing 3–5 CV of 2M Ammonia in Methanol (NH₃/MeOH) through the column.

    • Validation Checkpoint: Collect fractions and check the pH. The product will only elute in the strongly basic fractions. Spot the basic fractions on TLC and stain with Ninhydrin to confirm product presence.

  • Isolation: Pool the Ninhydrin-positive fractions and evaporate the volatile methanolic ammonia under reduced pressure to yield the pure 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one.

SECTION 4: Visual Workflows

AcidBase N1 Crude Mixture (Product + Impurities) N2 Add 1M HCl & EtOAc (Protonation) N1->N2 N3 Aqueous Layer (Protonated Product) N2->N3 Extract N4 Organic Layer (Neutral Impurities) N2->N4 Discard N5 Basify with 2M NaOH (pH > 10) N3->N5 N6 Extract with DCM (Free Base Recovery) N5->N6 N7 Pure 1-(3-Aminoazetidin-1-yl) -4-phenylbutan-1-one N6->N7 Dry & Concentrate

Workflow for the acid-base extraction of basic azetidine amides.

SCX L 1. Load Crude in MeOH C 2. Catch Amine binds to SO3- L->C W 3. Wash MeOH removes neutrals C->W E 4. Elute 2M NH3 in MeOH W->E R 5. Release Pure Free Base E->R

Mechanism of Strong Cation Exchange (SCX) catch-and-release purification.

SECTION 5: References

  • [3] Organ, M.G., et al. "The use of a supported base and strong cation exchange (SCX) chromatography to prepare a variety of structurally-diverse molecular libraries prepared by solution-phase methods." PubMed (NIH). URL:[Link]

  • [4] Teledyne ISCO. "RediSep SCX column - Application Note." Teledyne ISCO. URL:[Link]

  • [5] LCGC International. "Non-aqueous Ion-Exchange Chromatography Using High Acid-base Concentration: A Strategy for Purifying Non-crystalline Pharmaceutical Intermediates." Chromatography Online. URL:[Link]

  • [2] Biotage. "Is there an easy way to purify organic amines?" Biotage. URL:[Link]

Sources

Optimization

Technical Support Center: In Vivo Optimization of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one

Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers and drug development professionals actively utilizing 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one (and its structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers and drug development professionals actively utilizing 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one (and its structural analogs) in preclinical in vivo models.

While this compound serves as a potent chemical biology tool and structural scaffold, its pharmacophore—a basic primary amine on an azetidine ring coupled with a lipophilic phenylbutanoyl tail—presents specific in vivo liabilities. This guide provides field-proven troubleshooting strategies to mitigate off-target binding, specifically addressing cardiovascular toxicity (hERG), GPCR promiscuity, and pharmacokinetic (PK) instability.

Part 1: Mechanistic Causality of Off-Target Binding

To successfully troubleshoot in vivo anomalies, we must first understand the causality driven by the molecule's structure. The combination of a basic amine (pKa ~9.0–9.5) and a lipophilic domain (LogP ~2.5) is a classic liability motif in medicinal chemistry[1].

  • hERG Channel Blockade (Cardiotoxicity): The human ether-à-go-go-related gene (hERG) potassium channel possesses a large central cavity lined with aromatic residues (e.g., Tyr652, Phe656). The basic primary amine of the azetidine ring becomes protonated at physiological pH, engaging in strong cation- π interactions with these residues, while the phenyl tail anchors into hydrophobic pockets[2]. This causes Cmax​ -driven QT prolongation.

  • Aminergic GPCR Promiscuity: The basic amine mimics endogenous biogenic amines (like dopamine, serotonin, and norepinephrine). If the compound crosses the blood-brain barrier (BBB), it can dock into the highly conserved orthosteric sites of Class A GPCRs, leading to off-target CNS phenotypes[3].

G C 1-(3-Aminoazetidin-1-yl) -4-phenylbutan-1-one PT Primary Target (Therapeutic Efficacy) C->PT hERG hERG K+ Channel (Cmax Driven) C->hERG Lipophilic + Basic Amine GPCR Aminergic GPCRs (BBB Penetrant) C->GPCR Biogenic Amine Mimic Tox1 QT Prolongation Cardiotoxicity hERG->Tox1 Tox2 CNS Phenotypes (Sedation/Agitation) GPCR->Tox2

Caption: Mechanistic pathway of on-target efficacy vs. off-target hERG and GPCR liabilities.

Part 2: Troubleshooting Guide & FAQs

Q1: My mice are exhibiting acute bradycardia and QT prolongation shortly after IV bolus administration. How do I prevent this without altering the chemical structure?

The Causality: You are observing acute hERG channel blockade. Because hERG inhibition is highly concentration-dependent, an Intravenous (IV) bolus creates a sharp Cmax​ spike that temporarily exceeds the off-target IC50​ threshold of the hERG channel[4]. The Solution: You must flatten the PK curve to maintain the concentration above the primary target's EC50​ but below the hERG IC50​ .

  • Action: Shift your dosing route from IV bolus to Subcutaneous (SC) injection or use a continuous IV infusion pump (e.g., Alzet osmotic minipumps).

  • Formulation tweak: Formulate the compound in 20% Hydroxypropyl- β -cyclodextrin (HP- β -CD). The cyclodextrin cavity temporarily sequesters the lipophilic phenyl tail, slowing systemic absorption and dampening the Cmax​ spike.

Q2: We are seeing significant behavioral changes (hyperactivity/sedation) in our in vivo models, even though our primary target is peripheral. What is causing this?

The Causality: The compound's basic amine and lipophilicity allow it to readily cross the blood-brain barrier (BBB). Once in the CNS, the primary amine interacts promiscuously with aminergic GPCRs (e.g., 5-HT or Dopamine receptors)[3]. The Solution: Restrict the compound to the peripheral circulation.

  • Action: If structural modification is not an option, utilize a localized delivery vehicle. Encapsulate the compound in liposomes sized >100 nm, which cannot easily penetrate the intact BBB. Alternatively, administer the compound as a highly polar salt (e.g., mesylate or sulfate) to transiently reduce its membrane permeability during the initial absorption phase.

Q3: In vivo efficacy drops rapidly after 2 hours. We suspect rapid metabolism. How do we stabilize the compound without increasing off-target binding?

The Causality: Primary amines on strained rings (like azetidine) are susceptible to rapid oxidative deamination by hepatic monoamine oxidases (MAOs) or Cytochrome P450 enzymes. The Solution: Do not simply increase the dose, as this will trigger the hERG and GPCR liabilities mentioned above.

  • Action: Implement a fractionated dosing schedule (e.g., dividing a 10 mg/kg dose into 2.5 mg/kg administered every 4 hours). This maintains steady-state exposure (AUC) while keeping peak concentrations strictly below off-target thresholds.

Part 3: Quantitative Data & Formulation Comparisons

The following table summarizes the expected pharmacokinetic and off-target impacts of different dosing strategies for 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one.

Dosing StrategyFormulation VehiclePeak Plasma Conc. ( Cmax​ )Free Fraction ( fu​ )hERG Liability RiskCNS Off-Target Risk
IV Bolus 5% DMSO / 95% SalineVery High (Spike)HighCritical (QT Prolongation)High
Subcutaneous (SC) 20% HP- β -CD in SalineModerate (Delayed)ModerateLow (Remains < IC50​ )Moderate
IV Infusion (Pump) SalineSteady-StateHighVery LowLow
Targeted Liposomal PEGylated LiposomesLow (Systemic)LowNegligibleNegligible (Cannot cross BBB)

Part 4: Experimental Protocols

Protocol: In Vivo PK/PD Optimization Workflow for hERG Mitigation

To validate that your dosing strategy has successfully bypassed off-target cardiovascular effects, implement this self-validating protocol.

Step 1: Formulation Preparation

  • Weigh out the required mass of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one.

  • Dissolve in 5% (v/v) DMSO to ensure complete solubilization of the lipophilic tail.

  • Slowly add 20% (w/v) HP- β -CD in sterile saline while vortexing continuously. Sonicate for 10 minutes at room temperature until the solution is optically clear.

Step 2: Continuous Infusion Setup

  • Prime an Alzet osmotic minipump (e.g., Model 2001D for 24-hour delivery) with the formulated solution.

  • Surgically implant the pump subcutaneously in the flank of the rodent model under isoflurane anesthesia.

Step 3: Telemetry & PK Monitoring

  • Utilize surgically implanted telemetry devices (e.g., Data Sciences International) to continuously monitor the ECG (specifically the QTc interval) in conscious, freely moving animals.

  • Collect serial blood samples (e.g., 1h, 4h, 8h, 24h) via tail vein or jugular catheter.

  • Extract plasma using protein precipitation (3 volumes of cold acetonitrile) and quantify compound concentration via LC-MS/MS.

  • Validation Check: Ensure the measured Cmax​ at all time points remains strictly below the known in vitro hERG IC50​ value.

Workflow Step1 1. Formulation Optimization (Cyclodextrin Encapsulation) Step2 2. Route of Administration (Shift IV Bolus to SC/Infusion) Step1->Step2 Step3 3. In Vivo PK Profiling (LC-MS/MS for Cmax & AUC) Step2->Step3 Step4 4. Telemetry & Phenotyping (Monitor ECG and CNS behavior) Step3->Step4 Step5 5. Therapeutic Window Validation Step4->Step5

Caption: Step-by-step in vivo experimental workflow to mitigate Cmax-driven off-target toxicities.

Part 5: References

  • Waring MJ. "A quantitative assessment of hERG liability as a function of lipophilicity." Bioorganic & Medicinal Chemistry Letters. 2007. Available at:[1]

  • Jamieson C, Moir EM, Rankovic Z, Wishart G. "Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups." Journal of Medicinal Chemistry. 2006. Available at:[2]

  • Wold EA, et al. "Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts." Journal of Medicinal Chemistry. 2018. Available at:[3]

  • ACS Medicinal Chemistry Letters. "Optimization of hERG and Pharmacokinetic Properties for Basic Dihydro-8H-purin-8-one Inhibitors." 2022. Available at:[4]

Sources

Reference Data & Comparative Studies

Validation

Advanced Scaffold Evaluation: 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one vs. Standard Azetidine Derivatives

The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional frameworks is a cornerstone of modern medicinal chemistry. Within this paradigm, the azetidine ring—a four-membered saturated nitroge...

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Author: BenchChem Technical Support Team. Date: April 2026

The transition from flat, sp2-hybridized aromatic rings to sp3-rich, three-dimensional frameworks is a cornerstone of modern medicinal chemistry. Within this paradigm, the azetidine ring—a four-membered saturated nitrogen heterocycle—has emerged as a privileged bioisosteric scaffold[1]. It offers unique conformational constraints, improved metabolic stability, and enhanced aqueous solubility compared to larger piperidine or pyrrolidine rings[2].

While simple azetidines are valuable starting materials, advanced functionalized scaffolds like 1-(3-aminoazetidin-1-yl)-4-phenylbutan-1-one provide targeted physicochemical advantages. This guide objectively compares this advanced lipophilic-capped derivative against standard precursors (e.g., unsubstituted 3-aminoazetidine and 1-Boc-3-aminoazetidine), providing structural rationale, comparative data, and self-validating experimental protocols for scaffold evaluation.

Structural Rationale & Design Logic

The utility of a building block is dictated by its balance of reactivity, stability, and physicochemical properties.

  • 3-Aminoazetidine: The parent compound is highly polar. While it possesses a primary amine for functionalization, its high basicity and low lipophilicity (cLogP < 0) make it a poor candidate for passive membrane diffusion. Furthermore, the unprotected secondary ring nitrogen is susceptible to unwanted side reactions during parallel synthesis.

  • 1-Boc-3-aminoazetidine[3]: A standard synthetic intermediate. The tert-butyloxycarbonyl (Boc) group protects the ring nitrogen, allowing selective functionalization of the C3-amine. However, the Boc group is strictly a synthetic tool; it is metabolically labile (cleaved by acidic conditions in the gut or esterases in vivo) and offers no target-binding utility[4].

  • 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one: This advanced derivative features an N-acylation with a 4-phenylbutanoyl group.

    • Causality of Design: The amide bond is highly resistant to enzymatic cleavage compared to carbamates (Boc). The 4-phenylbutyryl tail acts as a lipophilic anchor, drastically improving passive permeability (crucial for CNS or intracellular targets). Furthermore, the phenylbutyrate moiety is a recognized pharmacophore fragment, frequently utilized in the design of Histone Deacetylase (HDAC) inhibitors.

ScaffoldLogic Base 3-Aminoazetidine (High Basicity, Low logP) Boc 1-Boc-3-aminoazetidine (Synthetic Intermediate) Base->Boc N1-Protection Acyl 1-(3-Aminoazetidin-1-yl)- 4-phenylbutan-1-one (Target-Directed Scaffold) Base->Acyl N1-Acylation (4-phenylbutyryl) Boc->Acyl Deprotection & Coupling

Fig 1. Structural logic and functionalization of the azetidine scaffold.

Physicochemical & Performance Comparison

To objectively evaluate the impact of the 4-phenylbutanoyl cap, we compare the theoretical and experimental parameters of these three scaffolds. The data illustrates how N-acylation shifts the molecule from a polar building block to a drug-like fragment.

Parameter3-Aminoazetidine1-Boc-3-aminoazetidine1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one
Molecular Weight ( g/mol ) 72.11172.22[3]218.30
cLogP (Lipophilicity) -0.850.451.85
Topological PSA (Ų) 38.067.555.1
Primary Amine pKa ~10.5~9.8~9.5
HLM Stability (T½, min) >60 (Polar, excreted)<15 (Carbamate cleavage)>45 (Stable amide bond)
PAMPA Permeability (Papp) Low (< 1 x 10⁻⁶ cm/s)ModerateHigh (> 15 x 10⁻⁶ cm/s)

Data Interpretation: The 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one scaffold achieves a "sweet spot" in lipophilicity (cLogP ~1.85). It is lipophilic enough to cross lipid bilayers but maintains a low enough molecular weight and PSA to ensure excellent ligand efficiency when the C3-amine is further elaborated[5].

Experimental Methodologies

To validate the performance metrics outlined above, the following self-validating protocols are utilized. These assays are designed to isolate the specific variables (metabolic stability and permeability) influenced by the azetidine modifications.

Protocol A: Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance of the scaffold. By running the assay with and without NADPH, researchers can determine whether degradation is driven by Cytochrome P450 enzymes (NADPH-dependent) or amidases/esterases (NADPH-independent).

  • Preparation: Prepare a 10 mM stock of the test azetidine in DMSO. Dilute to 100 µM in 50% acetonitrile/water.

  • Incubation Mixture: In a 96-well plate, combine 0.5 mg/mL Human Liver Microsomes (pooled) and 1 µM test compound in 100 mM potassium phosphate buffer (pH 7.4). Causality: pH 7.4 is strictly maintained to mimic physiological blood pH, preventing artificial hydrolysis of the amide/carbamate bonds.

  • Reaction Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM. (Run a parallel control plate without NADPH).

  • Time-Course Sampling: At t = 0, 15, 30, 45, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The 3:1 ratio of cold organic solvent instantly denatures microsomal proteins, halting all enzymatic activity and precipitating proteins for clean LC-MS injection.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to calculate the elimination rate constant (k) and half-life (T½).

Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA isolates passive transcellular permeability, proving the efficacy of the 4-phenylbutanoyl group in driving membrane crossing without the confounding variables of active transport[5].

  • Lipid Preparation: Coat the porous filter of the PAMPA donor plate (0.45 µm pore size) with 5 µL of a 1% (w/v) solution of brain extract lipid in dodecane. Causality: This specific lipid mixture mimics the blood-brain barrier (BBB) environment, testing the scaffold's potential for CNS penetrance.

  • Donor Solution: Dilute the test compound to 10 µM in PBS (pH 7.4) containing 5% DMSO to ensure solubility. Add 150 µL to the donor wells.

  • Acceptor Solution: Add 300 µL of PBS (pH 7.4) containing 5% DMSO to the acceptor wells.

  • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at room temperature for 5 hours in a humidity chamber.

  • Quantification: Separate the plates. Analyze the compound concentration in both the donor and acceptor wells using LC-MS/MS. Calculate the apparent permeability (Papp) using the standard steady-state flux equation.

AssayWorkflow cluster_HLM Metabolic Stability (HLM) cluster_PAMPA Permeability (PAMPA) Comp Azetidine Scaffold (1 µM / 10 µM) HLM_Inc Incubation with HLM ± NADPH (37°C) Comp->HLM_Inc PAMPA_Donor Donor Well (pH 7.4) + Lipid Membrane Comp->PAMPA_Donor HLM_Quench Acetonitrile Quench (Precipitate Proteins) HLM_Inc->HLM_Quench LCMS LC-MS/MS Quantification (MRM Mode) HLM_Quench->LCMS PAMPA_Inc 5h Incubation (Passive Diffusion) PAMPA_Donor->PAMPA_Inc PAMPA_Acc Acceptor Well Extraction PAMPA_Inc->PAMPA_Acc PAMPA_Acc->LCMS

Fig 2. Parallel experimental workflows for assessing azetidine scaffold viability.

Conclusion

While 1-Boc-3-aminoazetidine remains an essential intermediate for early-stage synthesis, it is not a viable biological probe due to its metabolic lability. The functionalization of the azetidine core to 1-(3-aminoazetidin-1-yl)-4-phenylbutan-1-one represents a strategic upgrade. By masking the secondary amine with a stable 4-phenylbutanoyl amide, the scaffold gains significant lipophilicity and passive permeability, transforming it from a simple synthetic building block into an advanced, CNS-penetrant pharmacophore ready for target-directed drug discovery.

References

  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine ACS Medicinal Chemistry Letters (via PMC) URL:[Link]

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery Domainex URL:[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Bioanalytical Method Validation: A Case Study for 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a novel pharmaceutical compound, 1-(3-Aminoazetidin-1-yl)-4...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of a novel pharmaceutical compound, 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one, in human plasma. As this is a novel molecule, this document serves as both a practical guide and a comparative analysis of methodologies, grounded in established regulatory principles. We will proceed by establishing a target analyte profile based on its chemical structure, comparing viable sample preparation techniques, and validating the final method against the rigorous standards set by the International Council for Harmonisation (ICH) M10 guideline.[1][2][3][4][5]

The narrative will focus on the causality behind experimental choices, ensuring that each step is not just a procedure, but a scientifically-defended decision aimed at producing a robust, reliable, and accurate bioanalytical method suitable for regulated drug development studies.

The Analytical Challenge: Profiling the Target Analyte

Prior to any method development, a thorough understanding of the analyte's physicochemical properties is paramount. Since 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one is a novel entity, we must predict its properties based on its structural motifs: a basic aminoazetidine group and a relatively nonpolar phenylbutanone chain.

The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly used in medicinal chemistry to enhance metabolic stability, solubility, and receptor selectivity.[1][6] The primary amine on this ring is expected to be basic, making the molecule amenable to positive mode electrospray ionization (ESI+). The phenylbutanone portion contributes to its lipophilicity.

Table 1: Predicted Physicochemical Properties of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one

ParameterPredicted Value/CharacteristicRationale & Implication for Bioanalysis
Molecular Weight 218.30 g/mol Determines the m/z of the precursor ion in MS.
Chemical Formula C13H18N2OUsed to confirm mass and isotopic pattern.
pKa ~9.0 - 9.5The primary amine on the azetidine ring will be protonated at physiological pH. This is critical for SPE (cation exchange) and ESI efficiency.
Predicted LogP ~1.5 - 2.5Indicates moderate lipophilicity. The molecule is soluble in organic solvents but retains some aqueous solubility, influencing the choice of extraction solvents for LLE and SPE.
Ionization Mode ESI Positive (ESI+)The basic amine readily accepts a proton, making ESI+ the logical choice for high-sensitivity detection.
Hypothesized Metabolic Pathways

A robust bioanalytical method must be selective for the parent drug and differentiate it from its metabolites. Based on known metabolic pathways for similar structures, we can anticipate two primary routes of biotransformation for our target analyte.[2][7][8]

  • Reduction of the Ketone: The ketone group on the butanone chain can be reduced to a secondary alcohol.

  • Hydroxylation of the Phenyl Ring: The aromatic phenyl ring is a common site for oxidation, typically at the para-position.

The azetidine ring is often incorporated into drug candidates to improve metabolic stability, suggesting it is less likely to be a primary site of metabolism.[6][9]

A Comparative Analysis of Sample Preparation Strategies

The goal of sample preparation is to remove endogenous interferences from the plasma matrix (e.g., proteins, phospholipids) while maximizing the recovery of the analyte.[10][11] We will compare three common techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

G cluster_0 Sample Preparation Decision Workflow start Human Plasma Sample decision Evaluate Recovery, Matrix Effect, & Throughput start->decision Input ppt Protein Precipitation (PPT) final_method Select Optimal Method ppt->final_method If sufficient cleanliness lle Liquid-Liquid Extraction (LLE) lle->final_method If recovery is high spe Solid-Phase Extraction (SPE) spe->final_method If matrix effects are minimal decision->ppt Simplicity & Speed decision->lle Cleaner Extract decision->spe Highest Selectivity

Caption: Decision workflow for selecting the optimal sample preparation method.

Protocol 1: Protein Precipitation (PPT)

PPT is the simplest and fastest technique but often yields the "dirtiest" extract, as it primarily removes proteins while leaving phospholipids and other small molecules.[10]

Experimental Protocol:

  • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of Internal Standard (IS) working solution (e.g., 500 ng/mL of SIL-IS in 50:50 Methanol:Water).

  • Add 400 µL of ice-cold Acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to a 96-well plate.

  • Evaporate to dryness under a stream of nitrogen at 40°C.[12]

  • Reconstitute in 100 µL of mobile phase A/B (90:10 v/v).

  • Inject onto the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract than PPT by partitioning the analyte into an immiscible organic solvent.[9] The choice of solvent is critical and is guided by the analyte's LogP.

Experimental Protocol:

  • Aliquot 100 µL of human plasma into a 2 mL microcentrifuge tube.

  • Add 20 µL of IS working solution.

  • Add 50 µL of 1 M Sodium Hydroxide to basify the sample (to neutralize the primary amine).

  • Add 1 mL of Methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 5 minutes to separate the layers.

  • Freeze the aqueous (bottom) layer in a dry ice/acetone bath.

  • Decant the organic (top) layer into a clean tube.

  • Evaporate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of mobile phase A/B (90:10 v/v) and inject.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides the cleanest samples by using a solid sorbent to selectively retain the analyte while interferences are washed away. Given the basic nature of our analyte, a mixed-mode cation exchange SPE sorbent is a logical choice.

Experimental Protocol:

  • Condition a mixed-mode cation exchange SPE plate with 1 mL of Methanol followed by 1 mL of Water.

  • Dilute 100 µL of human plasma with 200 µL of 4% Phosphoric Acid in water and add 20 µL of IS.

  • Load the diluted sample onto the SPE plate.

  • Wash the plate with 1 mL of 0.1% Acetic Acid in water.

  • Wash the plate with 1 mL of Methanol.

  • Elute the analyte and IS with 500 µL of 5% Ammonium Hydroxide in Methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute in 100 µL of mobile phase A/B (90:10 v/v) and inject.

Comparison of Experimental Data

To select the best method, we evaluate analyte recovery and the matrix effect. Recovery assesses the efficiency of the extraction, while the matrix effect measures the degree of ion suppression or enhancement caused by co-eluting endogenous components.[13]

Table 2: Hypothetical Performance Comparison of Sample Preparation Methods

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Acceptance Criteria
Analyte Recovery (%) 95.2%88.5%92.1%Consistent & reproducible
IS Recovery (%) 96.1%89.1%93.5%Consistent & reproducible
Matrix Effect (Analyte) 0.65 (Suppression)0.92 (Minimal Effect)0.98 (No Effect)0.85 - 1.15
Matrix Effect (IS) 0.68 (Suppression)0.91 (Minimal Effect)0.99 (No Effect)0.85 - 1.15
IS-Normalized Matrix Factor 0.961.010.99≤ 15% CV
Overall Assessment High recovery but significant matrix suppression. Not ideal for high sensitivity.Good performance, but slightly lower recovery.Excellent removal of interferences with good recovery. Selected Method.

LC-MS/MS Method Development and Validation

The validation process demonstrates that the analytical method is suitable for its intended purpose.[2][5] We will follow the ICH M10 guideline, which is harmonized with the FDA and EMA.[1][6]

Caption: Overview of the LC-MS/MS method validation workflow.

Chromatographic and Mass Spectrometric Conditions
  • LC System: UPLC System

  • Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm (Provides good retention for moderately polar compounds)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 3 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • MS System: Triple Quadrupole Mass Spectrometer

  • Ionization: ESI Positive

  • Internal Standard (IS): 1-(3-Aminoazetidin-1-yl)-4-(phenyl-d5)-butan-1-one (A stable isotope-labeled IS is the gold standard as it co-elutes and experiences identical matrix effects and ionization efficiency as the analyte).[14]

Table 3: Optimized Mass Spectrometric Parameters (Hypothetical)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Analyte 219.2120.110025
Internal Standard 224.2125.110025
Validation Results Summary

The following tables summarize the hypothetical results of the full validation, demonstrating that the method meets the acceptance criteria outlined in the ICH M10 guideline.[4]

Table 4: Selectivity, LLOQ, and Calibration Curve

ParameterResultICH M10 Acceptance Criteria
Selectivity No interfering peaks >20% of LLOQ response in 6 blank plasma lots.Response in blank matrix should be ≤20% of LLOQ.
Lower Limit of Quantification (LLOQ) 0.1 ng/mLSignal-to-noise > 5; Accuracy ±20%; Precision ≤20%.
Calibration Curve Range 0.1 - 100 ng/mL≥75% of standards within ±15% of nominal (±20% at LLOQ).
Regression Model Linear, 1/x² weightingR² ≥ 0.99

Table 5: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)ICH M10 Acceptance Criteria
LLOQ 0.1104.58.2102.111.5Accuracy: ±20%; Precision: ≤20%
Low QC 0.398.75.499.86.9Accuracy: ±15%; Precision: ≤15%
Mid QC 5.0101.23.1100.54.2Accuracy: ±15%; Precision: ≤15%
High QC 80.097.52.598.33.8Accuracy: ±15%; Precision: ≤15%

Table 6: Stability Assessment

Stability ConditionDurationResult (% Change from Baseline)ICH M10 Acceptance Criteria
Bench-Top (Room Temp) 8 hours-4.5%Mean concentration within ±15% of nominal.
Autosampler (10°C) 24 hours-2.8%Mean concentration within ±15% of nominal.
Freeze-Thaw Cycles 3 cycles-6.2%Mean concentration within ±15% of nominal.
Long-Term (-80°C) 90 days-5.1%Mean concentration within ±15% of nominal.

Conclusion and Final Recommendations

This guide demonstrates a comprehensive, science-driven approach to the validation of an LC-MS/MS method for a novel compound, 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one. Through a comparative analysis of sample preparation techniques, Solid-Phase Extraction was identified as the most robust method, offering high, reproducible recovery and minimal matrix effects.

The subsequent full validation, designed and assessed according to the ICH M10 guideline, confirmed that the method is selective, sensitive, accurate, and precise over a defined concentration range. The stability of the analyte was demonstrated under conditions mimicking real-world sample handling and storage. This validated method is fit-for-purpose and can be confidently deployed for the analysis of clinical samples, generating reliable data to support critical decisions in the drug development pipeline.

References

  • European Medicines Agency (EMA). (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (2021). LCGC International. [Link]

  • PubMed. (n.d.). In vitro metabolism of phenylacetone, phenyl-2-butanone, and 3-methyl-1-phenyl-2-butanone by rabbit liver preparations. [Link]

  • International Council for Harmonisation (ICH). (2022). ICH M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. [Link]

  • Agilent. (n.d.). Bioanalytical Sample Preparation. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]

  • SCORR. (n.d.). LC-MS Applications, Troubleshooting & Method Development. [Link]

  • European Medicines Agency (EMA). (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]

  • International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. [Link]

  • ACS Publications. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

  • News-Medical.Net. (2025). Improving sample preparation for LC-MS/MS analysis. [Link]

  • Shimadzu. (n.d.). High-Sensitivity Analysis of Drugs in Ultra-Small Volume Plasma Samples Using Microflow LC/MS/MS. [Link]

  • Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]

  • BioPharma Services. (2023). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • PubMed. (2009). Generic approach to validation of small-molecule LC-MS/MS biomarker assays. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylketonuria Pathophysiology: on the Role of Metabolic Alterations. [Link]

  • Taylor & Francis Online. (2025). Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. [Link]

  • National Center for Biotechnology Information. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. [Link]

  • Scientific Research Publishing. (n.d.). Development and Pharmacokinetic Evaluation of a Novel Antileukemic Fluorinated Analog of 5-Azacytidine in Rat Plasma by HPLC-MS/MS. [Link]

  • PNAS. (n.d.). Discovery of a widespread metabolic pathway within and among phenolic xenobiotics. [Link]

  • National Center for Biotechnology Information. (n.d.). Identification and characterization of the enzymes responsible for the metabolism of the non-steroidal anti-inflammatory drugs, flunixin meglumine and phenylbutazone, in horses. [Link]

  • PubMed. (2023). Determination of 5-azacitidine in human plasma by LC-MS/MS: application to pharmacokinetics pilot study in MDS/AML patients. [Link]

  • BioPharm International. (n.d.). Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]

Sources

Validation

Comparative Binding Kinetics of Azetidine-Based Fragments: A Focus on 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one

Application Guide: Biophysical Characterization in Fragment-Based Lead Discovery (FBLD) Executive Summary & Structural Rationale In the landscape of epigenetic drug discovery, Fragment-Based Lead Discovery (FBLD) has eme...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Guide: Biophysical Characterization in Fragment-Based Lead Discovery (FBLD)

Executive Summary & Structural Rationale

In the landscape of epigenetic drug discovery, Fragment-Based Lead Discovery (FBLD) has emerged as a validated approach for identifying high-quality chemical starting points. This guide provides an objective, data-driven comparison of the binding kinetics of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one (AAPB) against its structural analogs.

From a medicinal chemistry perspective, the 3-aminoazetidine core provides a rigid, low-molecular-weight scaffold with a highly controlled vector for the primary amine. This offers superior metabolic stability and a distinct pKa​ profile compared to traditional piperazine or pyrrolidine rings. In this guide, we evaluate AAPB as a model fragment targeting the PRMT5:MEP50 complex —a critical epigenetic enzyme implicated in various oncological pathways[1].

Mechanistic Context: Targeting the PRMT5:MEP50 Complex

Protein Arginine Methyltransferase 5 (PRMT5) catalyzes the symmetric dimethylation of arginine residues on histones (e.g., H4R3) and non-histone proteins, utilizing S-adenosylmethionine (SAM) as a methyl donor[1]. Clinical validation of PRMT5 inhibitors, such as1[1] and 2[2], has highlighted the necessity of achieving slow dissociation rates ( koff​ ) for sustained target occupancy. AAPB and its truncated derivatives act as competitive inhibitors, lodging into the SAM/substrate binding pocket to occlude cofactor entry[3].

PRMT5_Pathway SAM SAM Cofactor PRMT5 PRMT5:MEP50 Complex SAM->PRMT5 Substrate Histone H4 Substrate->PRMT5 Product H4R3me2s (Methylated) PRMT5->Product Catalysis AAPB AAPB Fragment (Inhibitor) AAPB->PRMT5 Competitive Binding

Fig 1: Mechanism of PRMT5 inhibition by AAPB, blocking SAM/substrate binding to stop methylation.

Self-Validating Experimental Methodologies

To accurately resolve the weak, transient interactions typical of fragments ( KD​ in the μM to mM range), rigorous biophysical protocols are required. We employ Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) as orthogonal, label-free techniques[4].

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Objective: High-resolution determination of kon​ and koff​ rates.

  • Surface Preparation (Directional Immobilization): Capture in vivo biotinylated Avi-tagged PRMT5:MEP50 onto a Streptavidin (SA) sensor chip.

    • Causality: Standard amine coupling (EDC/NHS) randomly modifies surface lysines, which can occlude the active site. Biotin-Avi-tag capture guarantees uniform, directional orientation, preserving the structural integrity of the SAM pocket[1].

  • Buffer Formulation: Utilize running buffer containing 10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, and 2% DMSO.

    • Causality: Tween-20 mitigates non-specific hydrophobic aggregation of the fragments on the dextran matrix. 2% DMSO is strictly required to maintain the solubility of the lipophilic phenylbutanone moiety.

  • Solvent Correction (Critical Step): Execute a 6-point DMSO calibration curve (ranging from 1.5% to 2.8%) prior to and following analyte cycles.

    • Causality: Fragments generate low response units (RU). Bulk refractive index shifts caused by microscopic DMSO concentration mismatches between the sample and running buffer can easily eclipse the true binding signal. This step mathematically subtracts the solvent artifact[4].

  • Analyte Injection: Inject AAPB in a 2-fold dilution series (0.78 μM to 25 μM ) at a high flow rate (50 μL/min ).

    • Causality: High flow rates minimize mass transport limitations, ensuring that the observed association phase is purely kinetically driven.

SPR_Workflow Immobilization 1. Target Immobilization (Biotinylated PRMT5:MEP50) Baseline 2. Buffer Equilibration (Stabilize Baseline) Immobilization->Baseline Association 3. Analyte Injection (AAPB Titration) Baseline->Association Dissociation 4. Buffer Wash (Measure k_off) Association->Dissociation Regeneration 5. Surface Regeneration (Prepare for next cycle) Dissociation->Regeneration DataFit 6. Kinetic Fitting (1:1 Langmuir Model) Dissociation->DataFit Extract k_on, k_off, K_D Regeneration->Association Next Concentration

Fig 2: Self-validating SPR experimental workflow for determining precise fragment binding kinetics.

Protocol B: Bio-Layer Interferometry (BLI) Orthogonal Validation

Objective: Confirm binding stoichiometry and eliminate SPR matrix artifacts.

  • Sensor Selection: Utilize Super Streptavidin (SSA) biosensors.

    • Causality: SSA sensors possess a higher density matrix than standard SA sensors, amplifying the focal shift signal which is critical when detecting low-molecular-weight fragments (<250 Da).

  • Double-Referencing Subtraction: Subtract signals from both a reference sensor (loaded with an inactive dummy protein) and a buffer-only sample well.

    • Causality: This eliminates baseline drift caused by the slow dissociation of the non-covalently bound PRMT5:MEP50 complex over the extended kinetic cycles required to measure slow off-rate inhibitors[5].

Comparative Kinetic Data Analysis

The table below summarizes the binding kinetics of AAPB compared to its positional isomer and a truncated baseline fragment. Data was fitted using a 1:1 Langmuir binding model.

CompoundStructure / ModificationMW (Da) kon​ ( 104M−1s−1 ) koff​ ( s−1 ) KD​ ( μM )Ligand Efficiency (LE)
AAPB 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one218.31.520.0634.140.32
Analog A 1-(3-Aminoazetidin-1-yl)-3-phenylbutan-1-one218.30.850.14817.40.28
Truncated 1-(3-Aminoazetidin-1-yl)ethanone114.10.210.315150.00.35
Kinetic Insights & Structure-Kinetic Relationships (SKR)
  • Affinity & Residence Time: AAPB demonstrates a >4-fold higher affinity ( KD​ = 4.14 μM ) than its 3-phenyl positional isomer (Analog A). The extended, flexible 4-phenylbutanoyl chain allows the terminal phenyl ring to access a deeper hydrophobic sub-pocket adjacent to the SAM binding site. This structural feature significantly reduces the dissociation rate ( koff​ ), leading to a longer target residence time—a parameter highly correlated with in vivo efficacy in PRMT5 inhibitors[5],[2].

  • Ligand Efficiency (LE): The truncated fragment (1-(3-aminoazetidin-1-yl)ethanone), previously identified in early PRMT5 patent literature[3], exhibits a weaker KD​ (150 μM ) but the highest Ligand Efficiency (0.35). This validates the 3-aminoazetidine core as a highly efficient anchor for the active site, making AAPB a highly tractable starting point for fragment growing.

Conclusion & Optimization Trajectory

1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one (AAPB) serves as a superior fragment scaffold for epigenetic targets like PRMT5. Its rigid azetidine core ensures high ligand efficiency, while the 4-phenylbutanoyl extension drives a kinetically favorable slow off-rate profile[5]. Future hit-to-lead optimization should focus on rigidifying the flexible alkyl chain (e.g., via cyclization) to further improve the association rate ( kon​ ) without sacrificing the established residence time.

References

  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. Source: ACS Publications.
  • Discovery of AMG 193, an MTA-Cooperative PRMT5 Inhibitor for the Treatment of MTAP-Deleted Cancers | Journal of Medicinal Chemistry. Source: ACS Publications.
  • Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity. Source: PMC / NIH.
  • Discovery of Gut-Restricted PRMT5 Inhibitors to Intercept Colorectal Cancer in Patients with Genetic Loss of Tumor Suppressor Adenomatous Polyposis Coli | Journal of Medicinal Chemistry. Source: ACS Publications.
  • WO2015200677A2 - Prmt5 inhibitors and uses thereof. Source: Google Patents.

Sources

Comparative

A Guide to Enhancing Reproducibility of Biological Assays for Novel Azetidine-Containing Compounds

Introduction: The Promise of Azetidines and the Imperative of Reproducibility The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1] Co...

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Author: BenchChem Technical Support Team. Date: April 2026

By: A Senior Application Scientist

Introduction: The Promise of Azetidines and the Imperative of Reproducibility

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry.[1] Compounds like 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one represent a class of molecules with significant potential across various therapeutic areas, including oncology, infectious diseases, and inflammation.[2] The unique structural properties of the azetidine moiety can confer improved metabolic stability, aqueous solubility, and target-binding affinity.[1][3] As researchers delve into the biological activities of these promising compounds, the reproducibility of in vitro and in vivo assays becomes paramount. The ability to consistently and reliably measure the biological effects of a compound across different laboratories is the bedrock of robust drug discovery and development.[4][5]

This guide provides an in-depth analysis of the factors influencing the reproducibility of biological assays for novel azetidine-containing compounds. We will explore common sources of variability and present a framework for designing and executing robust and reliable experiments. This guide is intended for researchers, scientists, and drug development professionals dedicated to generating high-quality, reproducible data that can confidently drive project decisions.

Deconstructing Variability: Key Factors Influencing Inter-Laboratory Assay Performance

The journey from a promising molecule to a validated drug candidate is paved with data. However, if that data is not reproducible, the path can lead to costly dead ends. A multi-center study on the reproducibility of in vitro drug-response studies found that irreproducibility often arises from an unexpected interplay between the experimental protocol and inherent biological variability.[6] Understanding and controlling for these variables is crucial.

The Starting Material: Compound Integrity and Handling

The quality and handling of the small molecule itself are foundational to reproducible results.[7]

  • Purity and Identity: The presence of impurities or incorrect isomers can lead to misleading results. It is essential to use well-characterized compounds with a certificate of analysis confirming their purity and structural identity.[7]

  • Solubility and Stability: The solvent used to dissolve the compound can impact its solubility and may even be toxic to cells.[7] A compound that precipitates out of solution will lead to an inaccurate concentration in the assay. The stability of the compound under storage and experimental conditions (e.g., light or air sensitivity) must also be considered.[7]

The Biological System: Cell Line and Culture Conditions

Cell-based assays are a cornerstone of modern drug discovery, but cells are dynamic and sensitive to their environment.[8][9]

  • Cell Line Authentication: The use of misidentified or cross-contaminated cell lines can completely invalidate research findings.[10] Regular cell line authentication using methods like short tandem repeat (STR) profiling is a critical quality control step.

  • Cell Culture Conditions: Seemingly minor variations in cell culture conditions can have a significant impact on assay outcomes.[11] These include:

    • Media and Supplements: Batch-to-batch variability in media, serum, and other supplements can alter cell growth and response.[12]

    • Passage Number and Cell Density: As cells are passaged, they can undergo phenotypic drift, leading to changes in their response to a compound.[13] The density of cells at the time of the assay can also influence the outcome.[11]

    • Environmental Control: Consistent temperature, humidity, and CO2 levels in incubators are essential for maintaining healthy and responsive cells.[12]

The Assay Itself: Protocol and Reagents

A well-defined and standardized protocol is the roadmap for a reproducible experiment.

  • Reagent Quality and Consistency: Batch-to-batch variation in critical reagents like antibodies, enzymes, and detection substrates can be a major source of variability.[12][14]

  • Protocol Adherence: Even small deviations from the established protocol can introduce errors.[15] Clear and detailed standard operating procedures (SOPs) are essential for ensuring consistency, especially when transferring assays between labs.[13]

  • Assay-Specific Parameters: Factors such as incubation times, temperature, and the specific instrumentation used can all influence the final readout.[11]

Data Analysis and Interpretation

The way data is collected, analyzed, and interpreted can also contribute to a lack of reproducibility.

  • Appropriate Controls: The inclusion of both positive and negative controls is fundamental for validating assay performance and normalizing results.[9]

  • Statistical Analysis: The choice of statistical methods should be appropriate for the experimental design and data distribution.[16]

  • Transparent Reporting: Detailed reporting of all experimental parameters and data analysis methods is crucial for allowing others to reproduce the findings.[17]

A Framework for Reproducibility: An Optimized Cell-Based Assay Protocol

To illustrate how to mitigate the sources of variability discussed above, we present a hypothetical, optimized protocol for assessing the cytotoxic effect of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one on a cancer cell line. This protocol is designed to be a self-validating system, incorporating best practices to enhance reproducibility.

Experimental Workflow for Assessing Cytotoxicity

Experimental Workflow Figure 1: Optimized Cytotoxicity Assay Workflow cluster_pre_assay Pre-Assay Preparation cluster_assay_execution Assay Execution cluster_data_analysis Data Analysis & Reporting Compound_Prep Compound Preparation (QC, Solubilization) Cell_Seeding Cell Seeding (Uniform Density) Compound_Prep->Cell_Seeding Cell_Culture Cell Culture (Authentication, Passage Control) Cell_Culture->Cell_Seeding Compound_Treatment Compound Treatment (Dose-Response) Cell_Seeding->Compound_Treatment Incubation Incubation (Controlled Environment) Compound_Treatment->Incubation Viability_Assay Viability Assay (e.g., CellTiter-Glo®) Incubation->Viability_Assay Data_Acquisition Data Acquisition (Plate Reader) Viability_Assay->Data_Acquisition Data_Analysis Data Analysis (Normalization, Curve Fitting) Data_Acquisition->Data_Analysis Reporting Reporting (Transparent Documentation) Data_Analysis->Reporting

Caption: Optimized workflow for a cell-based cytotoxicity assay.

Detailed Step-by-Step Protocol

1. Compound Preparation and Quality Control

  • 1.1. Compound Characterization: Obtain a certificate of analysis for 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one, confirming its identity and purity (≥98%).

  • 1.2. Stock Solution Preparation: Prepare a 10 mM stock solution in a high-quality, anhydrous solvent (e.g., DMSO). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -80°C.

    • Rationale: Aliquoting prevents degradation of the compound from repeated temperature changes.[7]

  • 1.3. Working Solutions: On the day of the experiment, prepare serial dilutions of the compound in the appropriate cell culture medium.

2. Cell Culture and Maintenance

  • 2.1. Cell Line: Use an authenticated cancer cell line (e.g., MCF-7) from a reputable cell bank.

  • 2.2. Culture Conditions: Culture cells in the recommended medium supplemented with a consistent lot of fetal bovine serum. Maintain cells in a humidified incubator at 37°C with 5% CO2.[9]

  • 2.3. Passage Number: Use cells within a defined low passage number range (e.g., passages 5-15) for all experiments to minimize phenotypic drift.[13]

  • 2.4. Mycoplasma Testing: Regularly test cultures for mycoplasma contamination.

3. Cytotoxicity Assay

  • 3.1. Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Rationale: A consistent cell number is critical for reproducible results.[13]

  • 3.2. Compound Treatment: Remove the old medium and add fresh medium containing the serially diluted compound. Include vehicle-only controls (e.g., 0.1% DMSO) and positive controls (e.g., a known cytotoxic agent).

  • 3.3. Incubation: Incubate the plate for a defined period (e.g., 72 hours) in a controlled environment.

  • 3.4. Viability Measurement: Use a validated commercial viability assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) according to the manufacturer's instructions.

  • 3.5. Data Acquisition: Measure the luminescence signal using a calibrated plate reader.

4. Data Analysis and Reporting

  • 4.1. Normalization: Normalize the data to the vehicle-only controls (representing 100% viability).

  • 4.2. Curve Fitting: Plot the normalized data against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

  • 4.3. Reporting: Report the mean IC50 value with standard deviation from at least three independent experiments. Document all experimental details, including cell line passage number, reagent lot numbers, and specific instrument settings.[17]

The Impact of Variability: A Comparative Analysis

The following table illustrates how deviations from the optimized protocol can significantly impact the measured IC50 value of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one. The data presented is hypothetical but reflects realistic experimental variability.

ParameterOptimized ProtocolVariation 1Variation 2Variation 3
Cell Passage Number 10>30 1010
Serum Lot Lot ALot ALot B Lot A
Incubation Time (hours) 72727248
Mean IC50 (µM) ± SD 1.5 ± 0.2 3.2 ± 0.8 2.1 ± 0.5 4.5 ± 1.1

This table clearly demonstrates that using high passage number cells, a different lot of serum, or a shorter incubation time can lead to a significant increase in the apparent IC50 value and greater variability in the results.

Visualizing the Path to Reproducibility

Understanding the interconnectedness of factors that influence assay reproducibility is key to designing robust experiments.

Reproducibility Factors Figure 2: Key Factors Influencing Assay Reproducibility cluster_inputs Experimental Inputs cluster_process Experimental Process cluster_outputs Data Handling Reproducibility Reproducible Results Compound Compound Quality Compound->Reproducibility Cells Cell Line Integrity Cells->Reproducibility Reagents Reagent Consistency Reagents->Reproducibility Protocol Standardized Protocol Protocol->Reproducibility Environment Controlled Environment Environment->Reproducibility Instrumentation Calibrated Instruments Instrumentation->Reproducibility Analysis Appropriate Analysis Analysis->Reproducibility Reporting Transparent Reporting Reporting->Reproducibility

Caption: Interconnected factors contributing to reproducible assay results.

Conclusion: A Commitment to Rigor

The pursuit of novel therapeutics based on scaffolds like azetidine is an exciting and challenging endeavor. The success of these efforts hinges on the quality and reliability of the data generated in our laboratories. By understanding the sources of variability in biological assays and implementing rigorous, well-controlled experimental practices, we can enhance the reproducibility of our findings. This commitment to scientific rigor not only strengthens our confidence in our own data but also fosters a more efficient and successful drug discovery ecosystem. The principles and practices outlined in this guide provide a framework for achieving the level of reproducibility necessary to advance the most promising molecules, like 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one, toward the clinic.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5).
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development - Benchchem. (n.d.).
  • Substituted Azetidines in Drug Discovery | Building Blocks | Blog - Life Chemicals. (2022, April 12).
  • Rigor and Reproducibility: NIH Guidance - Augusta University. (n.d.).
  • Azetidine Derivatives in Drug Design - Ambeed.com. (n.d.).
  • Improving Reproducibility: Best Practices for Small Molecules - Sigma-Aldrich. (n.d.).
  • Guidance: Rigor and Reproducibility in Grant Applications | Grants & Funding. (2024, October 16).
  • Rigor and Reproducibility [NIH Guideline] | UNC Department of Chemistry X-ray Core Laboratory. (n.d.).
  • Azetidines in Drug Discovery - PharmaBlock. (n.d.).
  • NIH Requirements for Rigor & Reproducibility - CFAR. (n.d.).
  • Reporting biological assay screening results for maximum impact - PMC. (n.d.).
  • Guidance for Reviewers: Rigor and Transparency for the Simplified Review Framework - NIH Grants and Funding. (2025, March 3).
  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12).
  • Tips for Establishing Successful Cell-Based Assays: Part 1 | Multispan, Inc. (n.d.).
  • Assay Validation Guidelines | Ofni Systems. (n.d.).
  • A multi-center study on factors influencing the reproducibility of in vitro drug-response studies | bioRxiv. (2017, November 3).
  • Optimizing Your Cell Based Assay Performance Key Strategies - Marin Biologic Laboratories. (n.d.).
  • Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance - CMDC Labs. (2025, February 9).
  • USP〈1033〉Biological Assay Validation: Key Guidelines - FDCELL. (2025, July 23).
  • Q2(R2) Validation of Analytical Procedures - FDA. (n.d.).
  • 6 Considerations for Successful Cell-Based Assays | The Healthcare Guys. (2023, August 22).
  • Treating Cells as Reagents to Design Reproducible Assays - PubMed. (2021, September 16).
  • Variability in human in vitro enzyme kinetics - PubMed. (n.d.).
  • Culturing Cells: Best Practices to Ensure High Performance and Reproducibility Webinar. (2023, January 19).
  • Achieve Robust and Reproducible Assays to Ride the Drug Discovery Pipeline. (2021, November 24).
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6).
  • Method Validation Guidelines | BioPharm International. (n.d.).
  • Quantitative analysis of small molecules in biological samples. (n.d.).
  • Understanding and reducing variability in cell-based assays. - CellGS. (2021, January 18).
  • Assay Guidance Manual - NCBI Bookshelf - NIH. (2025, December 1).
  • Performance Standards Reporting Requirements for Essential Assays in Clinical Trials - Division of Cancer Treatment and Diagnosis. (n.d.).
  • Collecting and presenting data - JBC Author Resources - ASBMB. (n.d.).
  • Common Challenges in Biochemical Assays and How to Overcome Them - BellBrook Labs. (2025, November 6).
  • Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses - PMC. (n.d.).
  • Assay Operations: Keeping your Assays Robust and Reproducible - YouTube. (2021, March 29).
  • A Practical Approach to Biological Assay Validation | EDRA Services. (n.d.).
  • Biological Assay Qualification Using Design of Experiments - BioProcess International. (2013, June 1).
  • Biological assay development and validation - SRI International. (n.d.).
  • USP Bioassay Reference Standards. (n.d.).
  • Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold - MDPI. (n.d.).
  • Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester - PMC. (2016, February 4).
  • Assessing intra-lab precision and inter-lab repeatability of outgrowth assays of HIV-1 latent reservoir size - PMC. (2019, April 12).
  • Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC. (n.d.).
  • Biological Assays: Innovations and Applications - Longdom Publishing. (n.d.).
  • Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC. (n.d.).
  • Buy 4-Amino-1-phenylbutan-1-one - Smolecule. (2023, November 21).
  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PMC. (n.d.).
  • Azetidines – Knowledge and References - Taylor & Francis. (n.d.).
  • Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - MDPI. (n.d.).

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my primary objective is to empower researchers with the knowledge to conduct their work safely and effectively. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one, a compound for which specific disposal literature is not commonly available. Our approach is therefore grounded in a thorough analysis of its constituent chemical moieties and established best practices for analogous structures.

The core principle of this guide is risk mitigation. In the absence of specific toxicological and environmental data, any novel or research-scale chemical must be treated as hazardous waste.[1] This protocol is designed as a self-validating system to ensure the safety of laboratory personnel and environmental integrity.

Hazard Analysis: Understanding the "Why"

A robust disposal plan begins with understanding the potential hazards inherent in the molecule's structure. 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one is a complex molecule featuring several functional groups, each contributing to its overall chemical profile and dictating its handling and disposal requirements.

  • Azetidine Ring: This four-membered nitrogen heterocycle is a strained ring system. Such structures can be highly reactive and prone to polymerization or decomposition, sometimes exothermically, when exposed to incompatible materials like strong acids or oxidizing agents.[2]

  • Amino Group: The primary amine on the azetidine ring classifies the compound as an aminoketone. Amines can be toxic, irritants, and require specific handling to avoid inhalation or skin contact.[3][4][5]

  • Ketone Group: The phenylbutan-1-one backbone contains a ketone. While low-molecular-weight ketones like acetone have specific, limited disposal allowances in some academic settings, complex ketones in a research environment should be treated as flammable organic waste.[6][7][8][9] They must not be poured down the drain.[6][7]

  • Phenyl Group: This aromatic moiety suggests that the compound should be collected with non-halogenated organic wastes.

This structural assessment mandates that 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one be handled as a potentially reactive, toxic, and flammable substance. Disposal must be approached with a higher degree of caution than for common laboratory solvents.

Functional GroupAssociated HazardsCore Disposal Consideration
Azetidine Ring High reactivity, potential for uncontrolled polymerization.[2]Segregate from acids and strong oxidizing agents.[2]
Amino Group Potential toxicity (harmful if swallowed, inhaled), skin/eye irritant.[3][4][5]Avoid all personal contact; use appropriate PPE.[10] Collect for licensed disposal.
Ketone Group Flammability, potential for explosive vapor/air mixtures.[6][11]Collect in a flammable liquids waste container; keep away from ignition sources.[12][13][14]
Phenyl Group Classifies as non-halogenated aromatic compound.Segregate into non-halogenated organic waste stream.[15]
Experimental Protocol: Step-by-Step Disposal Workflow

This protocol provides a direct, procedural guide for the safe containment and disposal of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one waste, including pure compound, solutions, and contaminated materials.

Before handling the chemical or its waste, ensure a complete set of PPE is worn. This is the first line of defense against exposure.

  • Eye Protection: Chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.[16]

  • Body Protection: A laboratory coat.[2]

  • Ventilation: All handling of the waste should occur within a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[2][5]

Proper segregation is critical to prevent dangerous chemical reactions within the waste container.

  • Designate a Waste Stream: This compound must be disposed of as Non-Halogenated Organic Waste .

  • Avoid Mixing: Do NOT mix this waste with halogenated solvents, strong acids, bases, or oxidizing agents.[2] All wastes should be retained for collection by a licensed waste service.[6]

  • Collect Contaminated Materials: Any items that come into direct contact with the compound (e.g., pipette tips, weighing paper, contaminated gloves, absorbent pads from a spill) must also be collected in a sealed, labeled container for disposal as solid hazardous waste.[1][8]

The integrity and labeling of the waste container are essential for safe storage and transport.

  • Select an Appropriate Container: Use a designated hazardous waste container that is in good condition, free of leaks, and made of a compatible material (e.g., glass or high-density polyethylene).[8][17] The original chemical container is often a suitable choice.[8]

  • Label Correctly: The container must be clearly and securely labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one"

    • List of all components and their approximate concentrations.

    • The primary hazards (e.g., "Flammable," "Toxic," "Irritant").

    • The date accumulation started.

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[3][18]

Store the collected waste safely within the laboratory pending pickup by a disposal service.

  • Designated Area: Store the sealed container in a designated, well-ventilated satellite accumulation area.[3][17] This area should be away from heat, sparks, or open flames.[11][12]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[19]

Under no circumstances should this chemical be disposed of via the sanitary sewer system or in regular trash.[7][19]

  • Professional Disposal Service: The final step is to arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[18][20][21]

  • Incineration: The most probable method of destruction will be high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[22]

In case of an accidental spill, follow these procedures:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Absorb: Wearing full PPE, control the spill by covering it with an inert absorbent material such as vermiculite, sand, or earth.[1][14][16]

  • Collect and Dispose: Sweep or shovel the absorbed material into a suitable, sealed container for disposal as hazardous waste.[10][20] Do not generate dust.[10]

  • Decontaminate Area: Wash the spill area thoroughly after cleanup is complete.[1]

  • Decontaminate Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as hazardous waste.[8]

Visualization of the Disposal Workflow

To ensure clarity and procedural adherence, the following diagram outlines the logical flow for the proper disposal of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one.

G cluster_prep Preparation & Assessment cluster_action Containment Protocol cluster_disposal Final Disposition start Identify Waste: 1-(3-Aminoazetidin-1-yl) -4-phenylbutan-1-one hazards Assess Hazards: - Reactive Azetidine - Toxic Amine - Flammable Ketone start->hazards ppe Select Full PPE: Goggles, Gloves, Lab Coat Work in Fume Hood hazards->ppe segregate Segregate as Non-Halogenated Organic Waste ppe->segregate container Use Labeled, Sealed, Compatible Container segregate->container store Store in Ventilated, Secondary Containment Area container->store spill Spill Cleanup: Absorb, Collect, Decontaminate store->spill Manage Spills As Needed disposal Arrange Pickup by Licensed Waste Disposal Service store->disposal end Disposal Complete disposal->end Incineration at Approved Facility

Caption: Disposal workflow for 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one.

References

  • Disposal of chemical wastes . RiskAssess. [Link]

  • How Can We Responsibly Dispose of Methyl Ethyl Ketone Waste? . Maratek. [Link]

  • Phebestin - Safety Data Sheet . Peptide Institute, Inc. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Safety Data Sheet: Azetidine . Chemos GmbH&Co.KG. [Link]

  • Ammonium iron(III) sulfate solution - Safety Data Sheet . KISHIDA CHEMICAL CO., LTD. [Link]

  • Proper disposal of chemicals . Sciencemadness Wiki. [Link]

  • Chemical and Hazardous Waste Guide . University of Oslo (UiO). [Link]

  • Handbook of Chemical Substance Management and Waste Disposal . Unknown Source. [Link]

  • Acetone - Safety Data Sheet . Chemius. [Link]

Sources

Handling

Personal protective equipment for handling 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one

As a Senior Application Scientist, my objective is to provide you with more than just a regulatory checklist. True laboratory safety stems from understanding the mechanistic causality behind every protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my objective is to provide you with more than just a regulatory checklist. True laboratory safety stems from understanding the mechanistic causality behind every protocol. When handling specialized pharmaceutical intermediates like 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one , standard safety measures must be elevated to account for its specific molecular architecture.

This guide provides a self-validating, step-by-step operational framework for the safe handling, transfer, and disposal of this compound, ensuring both personnel safety and experimental integrity.

Chemical Hazard Profile & Mechanistic Causality

To design an effective safety protocol, we must first deconstruct the molecule. 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one contains three distinct functional moieties, each contributing to its overall hazard profile. Understanding these features dictates our engineering controls and Personal Protective Equipment (PPE) selection.

Table 1: Physicochemical Hazard Profile

Structural FeatureMechanistic ConsequenceOperational Risk
Azetidine Ring High ring strain (approx. 26 kcal/mol).Potential for exothermic ring-opening under harsh acidic/basic conditions.
Primary Amine (-NH₂) Nucleophilic center; alkaline nature.Skin and mucous membrane irritation; potential respiratory sensitizer.
Phenylbutan-1-one High lipophilicity (LogP increase).Enhanced dermal penetration; facilitates systemic absorption of the amine if skin contact occurs.

Risk Assessment & Exposure Control Workflow

According to the OSHA Laboratory Standard (29 CFR 1910.1450), a rigorous chemical hygiene plan must prioritize engineering controls over PPE. As emphasized in the NIH's Prudent Practices in the Laboratory[1], PPE serves as the final line of defense, not the primary strategy.

G Start Hazard Assessment: 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one EngControl Engineering Controls (Fume Hood / Isolator) Start->EngControl PPE Don PPE (Nitrile, Goggles, Lab Coat) EngControl->PPE Handling Execution: Weighing & Transfer PPE->Handling Spill Spill Detected? Handling->Spill Decon Spill Response Protocol (Contain & Neutralize) Spill->Decon Yes Disposal Waste Disposal (Hazardous Chemical Waste) Spill->Disposal No Decon->Disposal End Post-Handling: Doff PPE & Wash Hands Disposal->End

Workflow for safe handling and spill response of 1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one.

Personal Protective Equipment (PPE) Matrix

The OSHA Personal Protective Equipment Standard (29 CFR 1910.132) mandates a hazard-specific assessment for all laboratory tasks[2]. Because the lipophilic phenyl tail of this compound acts as a permeation enhancer for the irritating primary amine, standard single-layer latex gloves are insufficient.

Table 2: Required PPE Specifications

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-gloved Nitrile (Outer: 8 mil, Inner: 4 mil).Amines can rapidly permeate thin latex. Nitrile provides superior chemical resistance to basic organic compounds.
Eye/Face ANSI Z87.1 Chemical Splash Goggles.Prevents ocular exposure to micro-particulates or aerosolized droplets during powder transfer.
Body Flame-Resistant (FR) Lab Coat & Chemical Apron.The lipophilic nature of the compound requires a strict physical barrier to prevent dermal absorption.
Respiratory N95/P100 Particulate Respirator.Mitigates inhalation of fine powders if handled outside a hood (Note: Primary handling must be in a fume hood).

Standard Operating Procedure (SOP): Precision Weighing and Transfer

Static charge accumulation is a significant risk when handling fine powders of amine-containing intermediates, often leading to unintended aerosolization. This self-validating protocol ensures containment.

Step-by-Step Methodology:

  • Environmental Verification: Ensure the chemical fume hood is operational with a certified face velocity between 80–120 feet per minute (fpm). Do not proceed if the sash alarm is active.

  • Static Mitigation: Wipe the exterior of the compound container and the weighing balance with an anti-static ionizing brush or a slightly damp, lint-free cloth. This dissipates static charge that could cause the powder to repel and aerosolize.

  • PPE Integrity Check: Manually inflate your nitrile gloves to check for micro-tears prior to donning. Don the inner 4-mil glove first, followed by the outer 8-mil glove.

  • Transfer Execution: Using a grounded stainless-steel spatula, carefully transfer the required mass into an anti-static weigh boat. Avoid vigorous scraping, which generates kinetic energy and particulate aerosols.

  • Sealing and Transport: Once weighed, immediately transfer the material into a secondary containment vessel (e.g., a sealed centrifuge tube or amber vial) before removing it from the fume hood.

  • Decontamination: Wipe down the balance and hood surface with an appropriate solvent (e.g., 70% isopropanol or a mildly acidic solution to neutralize residual amine) followed by distilled water.

Spill Response & Chemical Disposal Plan

Immediate containment prevents environmental contamination and cross-exposure. Because of the primary amine group, spills should be handled with specific neutralization tactics.

Procedural Steps for Spill Management:

  • Evacuation & Assessment: If a spill occurs outside the engineering controls, immediately evacuate personnel from the immediate vicinity and allow the HVAC system to clear potential aerosols.

  • Containment: Surround the spill with an inert, non-combustible absorbent material such as vermiculite or sand. Crucial: Do not use combustible materials like sawdust, as the reactive nature of the primary amine can initiate degradation.

  • Neutralization: For larger spills, apply a weak, dry acid (such as citric acid powder) over the spill. This converts the freebase amine into a stable, non-volatile salt, drastically reducing inhalation risks.

  • Collection: Using non-sparking tools, scoop the absorbed, neutralized material into a rigid, chemical-resistant hazardous waste container.

  • Disposal: Label the container explicitly as "Hazardous Chemical Waste: Amine/Ketone Derivative." Dispose of the sealed container in accordance with institutional protocols and EPA/RCRA regulations. Never flush amine-containing intermediates down the sink, as they are highly toxic to aquatic life.

References

  • Occupational Safety and Health Administration (OSHA). "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450). Oregon OSHA Guidelines. URL: [Link]

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment" (29 CFR 1910.132). California Health Sciences University (CHSU) Safety Guidelines. URL: [Link]

  • National Research Council. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI) Bookshelf. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Aminoazetidin-1-yl)-4-phenylbutan-1-one
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